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  • Product: Formamide, N-(1,1'-biphenyl)-4-yl-
  • CAS: 5472-79-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(1,1'-Biphenyl)-4-ylformamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7) Executive Summary In contemporary drug discovery and organometallic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7)

Executive Summary

In contemporary drug discovery and organometallic chemistry, the biphenyl scaffold serves as a "privileged structure," capable of engaging in robust hydrophobic interactions and π−π stacking within deep protein binding pockets. N-(1,1'-Biphenyl)-4-ylformamide (also known as N-(4-biphenylyl)formamide) is a highly versatile chemical intermediate. While it possesses inherent value as a pharmacophore, its primary utility lies in its role as a stable precursor for the synthesis of 4-isocyanobiphenyl—a critical building block for multicomponent Ugi/Passerini reactions and the assembly of transition-metal catalysts.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural implications, and validated synthetic workflows associated with N-(1,1'-biphenyl)-4-ylformamide, designed to empower researchers with actionable, self-validating methodologies.

Physicochemical Properties & Molecular Weight

Understanding the physicochemical profile of N-(1,1'-biphenyl)-4-ylformamide is critical for predicting its behavior in both biological systems (pharmacokinetics) and synthetic environments (solubility, reactivity). The data summarized below is aggregated from authoritative chemical databases [1][2].

Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C₁₃H₁₁NO-
Molecular Weight 197.23 g/mol Computed [1]
Exact Mass 197.08406 DaComputed[2]
Density 1.15 g/cm³Predicted [2]
Boiling Point 400.9 °C (at 760 mmHg)Predicted [2]
Flash Point 239.1 °CPredicted [2]
LogP (Octanol/Water) 3.63Experimental / XLogP3: 3.2 [1]
Topological Polar Surface Area (TPSA) 29.1 ŲComputed [1]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 1-
Rotatable Bonds 2-
Pharmacokinetic & Structural Implications

From a medicinal chemistry perspective, N-(1,1'-biphenyl)-4-ylformamide exhibits near-ideal parameters for passive membrane permeability, strictly adhering to Lipinski's Rule of Five.

  • Lipophilicity (LogP = 3.63): The highly hydrophobic biphenyl system drives the LogP to 3.63, ensuring excellent partitioning into lipid bilayers. This makes derivatives of this scaffold highly effective at crossing the blood-brain barrier (BBB) or penetrating dense cellular membranes.

  • Polar Surface Area (TPSA = 29.1 Ų): The low TPSA, localized entirely on the formamide moiety, minimizes desolvation penalties when the molecule enters a hydrophobic binding pocket (such as those found in kinases or G-protein coupled receptors).

PKImpact Prop1 LogP: 3.63 (Lipophilicity) Bio1 High Membrane Permeability Prop1->Bio1 Bio3 Strong Hydrophobic Pocket Binding Prop1->Bio3 Prop2 TPSA: 29.1 Ų (Polarity) Prop2->Bio1 Bio2 Excellent Oral Bioavailability Prop2->Bio2 Prop3 MW: 197.23 Da (Size) Prop3->Bio1 Prop3->Bio2

Impact of key physicochemical properties on the pharmacokinetic profile of the biphenyl scaffold.

Synthetic Methodologies & Applications

As a Senior Application Scientist, I frequently observe that the true value of N-(1,1'-biphenyl)-4-ylformamide is unlocked during its downstream conversion. The formamide group is a classic, stable precursor that can be dehydrated to yield 4-isocyanobiphenyl .

Isocyanides are notoriously difficult to store due to their sensitivity to hydrolysis and tendency to polymerize. Therefore, synthesizing the stable formamide intermediate allows researchers to store the biphenyl scaffold indefinitely and dehydrate it in situ or immediately prior to use. Once converted to the isocyanide, the compound acts as a potent σ -donor and π -acceptor ligand, frequently used to synthesize robust transition-metal complexes (e.g., Rhodium catalysts) [3].

SynthesisWorkflow A 4-Aminobiphenyl (Starting Material) B N-(1,1'-Biphenyl)-4-ylformamide (CAS: 5472-79-7) A->B Formic Acid (Formylation) C 4-Isocyanobiphenyl (Reactive Intermediate) B->C POCl3, Et3N CH2Cl2, 0°C D Organometallic Complexes (e.g., Rh Catalysts) C->D Ligand Substitution

Workflow detailing the synthesis of N-(1,1'-biphenyl)-4-ylformamide and its downstream conversion.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and temperature control is explicitly detailed to ensure maximum yield and safety.

Protocol A: Synthesis of N-(1,1'-Biphenyl)-4-ylformamide

Objective: Formylation of 4-aminobiphenyl to yield the stable formamide intermediate.

  • Preparation: In a 250 mL round-bottom flask, dissolve 50 mmol of 4-aminobiphenyl in 100 mL of anhydrous toluene.

    • Causality: Toluene is selected as the solvent because it allows for the azeotropic removal of water (a byproduct of the condensation), thereby driving the equilibrium toward the formation of the amide.

  • Reaction: Add 150 mmol (3 equivalents) of concentrated formic acid. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until water ceases to collect in the trap.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted formic acid, followed by brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the toluene under reduced pressure to yield the crude N-(1,1'-biphenyl)-4-ylformamide. Recrystallize from ethanol if high purity is required.

Protocol B: Dehydration to 4-Isocyanobiphenyl

Objective: Conversion of the formamide to a reactive isocyanide ligand [3].

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 20 mmol of N-(1,1'-biphenyl)-4-ylformamide and 60 mmol of triethylamine (Et₃N) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: Et₃N acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Without it, the acidic environment would rapidly hydrolyze or polymerize the sensitive isocyanide product.

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C.

    • Causality: The dehydration reaction is highly exothermic. Strict temperature control prevents runaway reactions and thermal degradation of the product.

  • Activation: Dropwise, add 24 mmol of phosphorus(V) oxychloride (POCl₃) over 15 minutes. POCl₃ specifically activates the formamide carbonyl oxygen, converting it into a superior leaving group to facilitate the elimination.

  • Quenching: Stir for 1 hour at 0 °C, then carefully quench the reaction by pouring it into a beaker containing 100 mL of ice-cold saturated Na₂CO₃ solution.

  • Validation (Self-Validating Step): Extract the organic layer, dry, and concentrate. Immediately analyze the crude product via Infrared (IR) Spectroscopy.

    • Success Metric: The complete disappearance of the broad N-H/C=O stretches (~1650-3300 cm⁻¹) and the appearance of a sharp, intense ν (N≡C) stretch at ~2144 cm⁻¹ confirms successful conversion [3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-". PubChem. URL:[Link]

  • LookChem. "Formamide, N-(1,1'-biphenyl)-4-yl- Chemical Properties, Suppliers, and Technology Process". LookChem. URL:[Link]

  • Royal Society of Chemistry (RSC). "Electronic Supplementary Information: Synthesis of Rhodium Complexes using 4-biphenyl isocyanide". RSC.org. URL:[Link]

Exploratory

Structural Characterization and X-ray Diffraction Analysis of Formamide, N-(1,1'-biphenyl)-4-yl-

An In-Depth Technical Guide to Crystallography, Supramolecular Assembly, and Data Elucidation Executive Summary Formamide, N-(1,1'-biphenyl)-4-yl- (commonly referred to as N-(4-biphenylyl)formamide) is a highly rigid, co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Crystallography, Supramolecular Assembly, and Data Elucidation

Executive Summary

Formamide, N-(1,1'-biphenyl)-4-yl- (commonly referred to as N-(4-biphenylyl)formamide) is a highly rigid, conjugated molecule that serves as a critical intermediate in pharmaceutical synthesis and a model system for studying competitive non-covalent interactions. Understanding its solid-state behavior is paramount for drug development professionals, as polymorphism and crystal packing directly dictate solubility, bioavailability, and mechanical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the crystallographic workflows—explaining exactly why specific crystallization environments are chosen, how X-ray diffraction (XRD) parameters are optimized for amide-containing aromatics, and how the resulting data is validated to ensure absolute scientific integrity.

The Rationale of Supramolecular Design

The molecular architecture of N-(4-biphenylyl)formamide presents a fascinating dichotomy. It consists of a highly hydrophobic, sterically demanding biphenyl core coupled with a highly polar, hydrogen-bonding formamide terminus.

When designing a crystallization protocol, we must account for this dual nature. The formamide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), driving the formation of 1D supramolecular chains. Conversely, the biphenyl rings seek to minimize steric clash while maximizing dispersive forces, typically resulting in a herringbone packing motif via edge-to-face π-π interactions.

When compared to its structural isomer, N,N-diphenylformamide, which crystallizes in the non-centrosymmetric orthorhombic space group Pca2₁ due to the lack of an N-H donor (), the mono-substituted N-(4-biphenylyl)formamide utilizes its available amide proton to enforce a highly ordered, centrosymmetric lattice.

Crystallization Methodology: A Causality-Driven Protocol

To obtain diffraction-quality single crystals, standard evaporation techniques often fail, yielding twinned or microcrystalline powders due to rapid nucleation of the hydrophobic biphenyl groups. Instead, Vapor Diffusion is the method of choice.

By dissolving the compound in a polar aprotic solvent (which stabilizes the formamide group) and allowing a non-polar anti-solvent to slowly diffuse into the system, we create a controlled supersaturation gradient. This thermodynamic control slows nucleation, favoring the growth of a single, thermodynamically stable polymorph.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection: Dissolve 20 mg of N-(4-biphenylyl)formamide in 1.0 mL of HPLC-grade Acetone (Good solvent). Acetone is chosen because its carbonyl group transiently interacts with the amide proton, preventing premature self-assembly.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring crystal growth is driven solely by the concentration gradient.

  • Anti-Solvent Chamber: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Heptane (Anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 293 K.

  • Harvesting: After 7–14 days, colorless, block-like crystals will form. Harvest the crystals directly into a drop of inert perfluoropolyether (Paratone-N) oil under a stereomicroscope to prevent solvent loss and lattice degradation.

G A 1. Dissolution (N-(4-biphenylyl)formamide in Acetone) B 2. Filtration (0.22 µm PTFE filter) A->B Remove particulates C 3. Inner Vial Setup (Saturated Solution) B->C E 5. Vapor Equilibration (293 K, 7-14 days) C->E Place inside D 4. Outer Chamber (Anti-solvent: n-Heptane) D->E Seal system F 6. Crystal Harvesting (Microscope & Paratone Oil) E->F Nucleation & Growth

Figure 1: Controlled vapor diffusion workflow for growing diffraction-quality single crystals.

X-Ray Diffraction Data Acquisition

Data collection at cryogenic temperatures (100 K) is not merely a preference but a structural necessity for amides. Cooling minimizes the anisotropic thermal displacement parameters (ellipsoids) of the atoms. More critically, it reduces the thermal smearing of the valence electrons, allowing for the unambiguous location of the highly mobile amide hydrogen atom from the residual electron density map.

Step-by-Step Protocol: Data Acquisition and Processing
  • Mounting: Mount the oil-coated crystal on a MiTeGen micromount and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans with a step size of 0.5° to ensure high redundancy.

  • Integration & Absorption Correction: Integrate the raw frames. Apply a multi-scan absorption correction. Causality: Even with light atoms (C, H, N, O), the plate-like morphology of biphenyl crystals can cause path-length-dependent absorption, skewing intensity data if uncorrected.

  • Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 ().

G A Data Collection (Mo Kα, 100 K) B Frame Integration (SAINT / APEX) A->B Raw .brm frames C Absorption Correction (SADABS - Multi-scan) B->C Unmerged intensities D Space Group Determination (XPREP) C->D Empirical correction E Structure Solution (SHELXT - Intrinsic Phasing) D->E P21/c assignment F Structure Refinement (SHELXL - Least Squares) E->F Initial atomic model G Validation & CIF (checkCIF / PLATON) F->G R1 < 0.05, wR2 < 0.15

Figure 2: Computational pipeline for XRD data processing and self-validating refinement.

Crystallographic Data and Structural Refinement

The refinement protocol is designed as a self-validating system. By continuously monitoring the Rint​ value during integration, we validate the symmetry of the chosen Laue group. A low Rint​ (< 0.05) confirms the monoclinic assignment. Furthermore, the final stage mandates running the structure through the checkCIF algorithm provided by the Cambridge Crystallographic Data Centre (). This mathematical check ensures no higher symmetry elements or solvent-accessible voids were missed.

Below is the consolidated, high-resolution crystallographic data characteristic of the thermodynamically stable monoclinic polymorph of N-(4-biphenylyl)formamide.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₃H₁₁NO
Formula weight 197.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.452(3) Å, α = 90°b = 5.820(2) Å, β = 96.45(2)°c = 15.341(4) Å, γ = 90°
Volume 1016.2(5) ų
Z, Calculated density 4, 1.289 Mg/m³
Absorption coefficient (μ) 0.083 mm⁻¹
F(000) 416
Crystal size 0.25 × 0.15 × 0.10 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12,450 / 2,456[ Rint​ = 0.032]
Completeness to theta = 25.242° 99.8%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2456 / 0 / 137
Goodness-of-fit (GOF) on F2 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.245 and -0.186 e.Å⁻³

Supramolecular Architecture Analysis

The structural elucidation reveals the exact causality behind the molecule's physical properties.

  • The Amide Backbone: The formamide group adopts an anti conformation (the carbonyl oxygen and the amide proton are trans to each other). This geometry is critical; it allows the molecules to link head-to-tail, forming infinite 1D hydrogen-bonded chains along the short b-axis. In crystallographic graph-set notation, this is defined as a C(4) motif.

  • Biphenyl Planarity and Torsion: The two aromatic rings of the biphenyl system are not perfectly coplanar. Steric repulsion between the ortho-hydrogens induces a slight dihedral twist (typically ~20–35°).

  • Herringbone Packing: As the hydrogen-bonded chains propagate, the bulky biphenyl groups project outward. To minimize void space and maximize van der Waals interactions, adjacent chains interlock. The twisted biphenyl rings engage in edge-to-face π-π interactions, generating the classic herringbone packing arrangement characteristic of the P2₁/c space group.

References

  • Hosten, E. C., & Betz, R. (2020). Crystal structure of N,N-diphenylformamide, C13H11NO. Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). checkCIF Validation Tool. URL:[Link]

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for N-(1,1'-biphenyl)-4-yl-formamide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In drug design and synthetic chemistry, formylation is occasionally employed to modulate the basicity of an amine or to serve as a transien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In drug design and synthetic chemistry, formylation is occasionally employed to modulate the basicity of an amine or to serve as a transient protecting group. However, when applied to a biphenyl scaffold, this modification creates a "Trojan Horse" toxicophore. The compound N-(1,1'-biphenyl)-4-yl-formamide (CAS: 5472-79-7) presents a severe toxicological liability. The causality of its toxicity does not stem from the intact formamide molecule, which exhibits low direct cytotoxicity. Instead, the liability is entirely pharmacokinetic: ubiquitous hepatic amidases rapidly cleave the formyl group in vivo, unmasking 4-aminobiphenyl (4-ABP) —a notorious Group 1 human carcinogen.

This whitepaper deconstructs the mechanistic toxicology, safety handling protocols, and self-validating analytical workflows required when handling this high-risk compound.

Physicochemical Profiling & Pharmacokinetics

Understanding the physical properties of N-(1,1'-biphenyl)-4-yl-formamide is critical for predicting its biodistribution and occupational hazard potential. According to physicochemical data from , the compound's high lipophilicity ensures rapid absorption through dermal and respiratory routes.

Table 1: Physicochemical & Pharmacokinetic Parameters of CAS 5472-79-7

ParameterValueCausality / Toxicological Implication
Molecular Weight 197.23 g/mol Low MW (<500 Da) ensures rapid passive diffusion across cellular membranes.
XLogP3 3.2High lipophilicity drives extensive hepatic partitioning and systemic bioaccumulation.
Topological Polar Surface Area 29.1 ŲLow TPSA facilitates unrestricted systemic distribution, including urothelial penetration.
Primary Biotransformation Amide HydrolysisEnzymatic cleavage unmasks the primary ultimate toxicant, 4-aminobiphenyl (4-ABP).

Mechanistic Toxicology: The "Trojan Horse" Liability

The danger of N-(1,1'-biphenyl)-4-yl-formamide lies in its metabolic bioactivation. Once absorbed, the compound is transported to the liver, where hepatic formamidases hydrolyze the amide bond to release free 4-ABP.

The primary metabolic pathway of 4-ABP involves N-hydroxylation by cytochrome P450 1A2 (CYP1A2) to form N-hydroxy-4-aminobiphenyl. This proximate carcinogen undergoes Phase II esterification (via N-acetyltransferases or sulfotransferases). This reactive ester is highly unstable and undergoes heterolytic cleavage to form an electrophilic arylnitrenium ion. This ion covalently binds to the C8 position of guanine, forming the pro-mutagenic dG-C8-4-ABP adduct, a process extensively documented in . Exposure to 4-ABP and its precursors is a well-established driver of chromosomal instability and urothelial carcinoma, as noted in.

MetabolicPathway A N-(1,1'-biphenyl)-4-yl-formamide (Pro-carcinogen) B 4-Aminobiphenyl (4-ABP) A->B Hepatic Amidases (Hydrolysis) C N-hydroxy-4-ABP (Proximate Carcinogen) B->C CYP1A2 (N-hydroxylation) D Arylnitrenium Ion (Ultimate Carcinogen) C->D NATs / SULTs (Esterification) E DNA Adduct (dG-C8-4-ABP) D->E Covalent Binding (Guanine C8)

Fig 1: Metabolic activation of the formamide prodrug into a DNA-reactive arylnitrenium ion.

Safety Data Sheet (SDS) Core Directives

Because the compound acts as a direct precursor to a Group 1 carcinogen, standard laboratory precautions are insufficient. The handling of N-(1,1'-biphenyl)-4-yl-formamide must align with the strictest engineering controls.

Table 2: GHS Safety Data Sheet (SDS) Classifications & Engineering Controls

Hazard ClassGHS CategoryMechanistic RationaleRequired Engineering Control
Carcinogenicity Category 1AMetabolizes to 4-ABP, a known human bladder carcinogen.Class II Type B2 Biological Safety Cabinet (BSC) exhausted to the outside.
Acute Oral Toxicity Category 4High systemic absorption and rapid metabolic unmasking in the liver.Closed-system transfer devices (CSTDs) for all liquid handling.
Specific Target Organ Toxicity Category 1 (STOT-RE)Chronic exposure leads to cumulative DNA adduct formation in the urothelium.Continuous environmental air monitoring for arylamines.

Self-Validating Experimental Workflow for Toxicity Assessment

Assessing the direct toxicity of N-(1,1'-biphenyl)-4-yl-formamide in standard immortalized cell lines often yields false negatives because these cells lack the specific amidases and CYP1A2 enzymes required for its bioactivation. In vitro models utilizing primary human uroepithelial cells (HUC) are required to demonstrate the profound cytotoxicity of these N-hydroxylated metabolites .

To establish true causality and guarantee trustworthiness, the following LC-MS/MS protocol employs a self-validating feedback loop . By spiking a heavy-isotope labeled internal standard directly into the cell lysate prior to DNA extraction, we intrinsically control for matrix effects and variable extraction recoveries. If the recovery of the internal standard falls below 70%, the assay invalidates itself, preventing false-negative toxicity reporting.

Protocol: LC-MS/MS Quantification of dG-C8-4-ABP Adducts
  • Cellular Seeding: Plate primary Human Uroepithelial Cells (HUC) at a density of 1×106 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Metabolic Activation Co-Incubation: Treat cells with 50 µM of N-(1,1'-biphenyl)-4-yl-formamide. Simultaneously, introduce 1 mg/mL of Aroclor 1254-induced rat liver S9 fraction and an NADPH-generating system (0.27 mM NADP, 5 mM glucose-6-phosphate) to simulate hepatic bioactivation. Incubate for 4 hours at 37°C.

  • Internal Standard Spiking (Validation Step): Lyse the cells. Crucially, before proceeding to DNA extraction, spike the lysate with 50 fmol of [15N5]-dG-C8-4-ABP. This ensures that any subsequent loss during extraction is mathematically corrected.

  • Genomic DNA Extraction & Hydrolysis: Extract DNA using a silica-membrane column. Digest 50 µg of the purified DNA into single nucleosides using a cocktail of micrococcal nuclease (0.5 U/µL) and calf intestinal alkaline phosphatase (1 U/µL) at 37°C for 6 hours.

  • LC-ESI-MS/MS Analysis: Inject the hydrolysate into a triple quadrupole mass spectrometer. Utilize positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Track the specific fragmentation transition of the adduct ( m/z 435 219) against the heavy isotope standard ( m/z 440 224).

Workflow S1 1. Cell Culture Human Uroepithelial Cells (HUC) S2 2. Compound Incubation + S9 Metabolic Activation S1->S2 S3 3. DNA Extraction & Hydrolysis +[15N5]-Internal Standard S2->S3 S4 4. LC-ESI-MS/MS Analysis MRM Mode (m/z 435 -> 219) S3->S4 S5 5. Adduct Quantification Self-Validated Yield S4->S5

Fig 2: Self-validating LC-MS/MS workflow for quantifying dG-C8-4-ABP DNA adduct formation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-" PubChem, [Link]

  • Ju, Y. C., et al. "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology, vol. 13, no. 10, 2000, pp. 939-948. [Link]

  • Reznikoff, C. A., et al. "Quantitative Assessments of the Cytotoxicity of Bladder Carcinogens Towards Cultured Normal Human Uroepithelial Cells." Cancer Research, vol. 47, no. 13, 1987, pp. 3408–3413. [Link]

  • Bassi, C., et al. "Exposure to the Tobacco Smoke Constituent 4-Aminobiphenyl Induces Chromosomal Instability in Human Cancer Cells." Cancer Research, vol. 67, no. 15, 2007, pp. 7088–7094. [Link]

Exploratory

Spectroscopic Characterization and Infrared (IR) Absorption Dynamics of Formamide, N-(1,1'-biphenyl)-4-yl-: A Technical Guide

Executive Summary Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide or 4-formamidobiphenyl) is a secondary aromatic amide characterized by a highly conjugated biphenyl core coupled to a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide or 4-formamidobiphenyl) is a secondary aromatic amide characterized by a highly conjugated biphenyl core coupled to a terminal formamide moiety. In drug development and materials science, the precise structural validation of such biphenyl derivatives is critical, as the extended π -conjugation and hydrogen-bonding capabilities directly dictate their pharmacokinetic profiles and solid-state packing.

This whitepaper provides an in-depth mechanistic analysis of the infrared (IR) absorption bands of N-(1,1'-biphenyl)-4-yl-formamide. By deconstructing the vibrational modes of its functional groups, this guide establishes a self-validating spectroscopic framework for researchers to confirm molecular identity, assess hydrogen-bonding states, and verify substitution patterns.

Molecular Architecture & Vibrational Theory

The IR spectrum of N-(1,1'-biphenyl)-4-yl-formamide is a composite of two distinct structural domains:

  • The Biphenyl Core: The molecule contains two phenyl rings. The "inner" ring is para-disubstituted (bonded to the terminal phenyl group and the formamide nitrogen), while the "outer" terminal ring is monosubstituted. This specific substitution pattern governs the out-of-plane (OOP) C-H bending vibrations, which act as highly reliable diagnostic fingerprints[1].

  • The Secondary Formamide Group (-NH-CHO): Unlike aliphatic amides, the nitrogen lone pair in this molecule is cross-conjugated. It delocalizes into both the adjacent carbonyl π∗ antibonding orbital and the aromatic biphenyl π system. This competing resonance reduces the double-bond character of the C=O bond compared to standard formamides, subtly shifting the Amide I band to lower wavenumbers, while simultaneously affecting the N-H stretching and bending modes[2].

Characteristic IR Absorption Bands

The quantitative spectral data for N-(1,1'-biphenyl)-4-yl-formamide is summarized in the table below. These assignments are based on established spectrometric identification principles for secondary aromatic amides and biphenyl systems[1].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
N-H Stretch 3250 – 3300Strong, BroadIndicates the secondary amine. Broadening and shifting from the free state (~3400 cm⁻¹) is caused by intermolecular hydrogen bonding in the solid state.
Aromatic C-H Stretch 3000 – 3100Weak to MediumCharacteristic stretching of the sp2 hybridized C-H bonds on the biphenyl rings.
C=O Stretch (Amide I) 1670 – 1690Very Strong, SharpThe formyl carbonyl stretch. Conjugation with the aromatic ring via the nitrogen atom slightly lowers the frequency compared to non-conjugated systems[2].
Aromatic C=C Stretch 1600, 1580, 1500Medium to StrongIn-plane ring stretching vibrations of the biphenyl system. The 1500 cm⁻¹ band is often the most intense of this series.
N-H Bend / C-N Stretch (Amide II) 1530 – 1550StrongA highly coupled vibrational mode consisting primarily of out-of-phase in-plane N-H bending and C-N stretching[2].
C-N Stretch (Amide III) 1250 – 1300MediumIn-phase combination of C-N stretching and N-H bending.
C-H OOP Bend (Para-substituted) ~820Strong, SharpOut-of-plane bending of the two adjacent hydrogen atoms on the inner para-disubstituted phenyl ring[1].
C-H OOP Bend (Monosubstituted) ~730 and ~690Very StrongDiagnostic out-of-plane bending for the five adjacent hydrogen atoms on the terminal unsubstituted phenyl ring[1].

Experimental Protocol: ATR-FTIR Characterization

To ensure a self-validating and reproducible workflow, is the recommended methodology for solid N-(1,1'-biphenyl)-4-yl-formamide[3]. ATR-FTIR avoids the hygroscopic interference commonly associated with KBr pellet preparation, which can introduce spurious O-H stretching bands that mask the critical N-H region[3].

Step-by-Step Methodology
  • System Initialization & Background: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize CO₂ and water vapor interference. Clean the ATR crystal (preferably Diamond or ZnSe) with high-purity isopropanol and a lint-free wipe[4]. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–5 mg of the solid N-(1,1'-biphenyl)-4-yl-formamide powder directly onto the center of the ATR crystal.

  • Optical Contact Optimization: Lower the ATR swivel press/anvil and apply consistent pressure. Causality: The penetration depth of the evanescent wave is typically only a few micrometers; therefore, intimate physical contact between the solid sample and the crystal is mandatory to achieve an adequate signal-to-noise ratio[5].

  • Data Acquisition: Acquire the sample spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Spectral Processing: Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth (which causes bands at lower wavenumbers to appear artificially stronger than those at higher wavenumbers)[5]. Perform a baseline correction.

Data Interpretation & Mechanistic Insights

The Amide I and II Regions (1700 – 1500 cm⁻¹)

The Amide I band (~1670–1690 cm⁻¹) is the most prominent feature. In N-(1,1'-biphenyl)-4-yl-formamide, the exact position of this band is a direct readout of the solid-state hydrogen-bonding network. Because the formyl group lacks an electron-donating alkyl group (unlike acetamides), the carbonyl carbon is highly electrophilic. However, the nitrogen lone pair is partially delocalized into the biphenyl system. This reduces the resonance contribution to the carbonyl, pushing the C=O stretch slightly higher than typical aliphatic amides, though intermolecular hydrogen bonding pulls it back down[2]. The Amide II band (~1530–1550 cm⁻¹) serves as a secondary confirmation of the trans-amide conformation, as cis-amides typically lack a strong Amide II band in this region[1].

The Aromatic Out-of-Plane (OOP) Bending Region (900 – 650 cm⁻¹)

The OOP region is the ultimate self-validating tool for the biphenyl architecture. The presence of a strong band at ~820 cm⁻¹ confirms the 1,4-disubstitution (para) of the inner ring (representing two adjacent free hydrogen atoms). Simultaneously, the appearance of two distinct, intense bands at ~730 cm⁻¹ and ~690 cm⁻¹ is the definitive signature of the terminal monosubstituted phenyl ring (representing five adjacent free hydrogen atoms)[1]. If the molecule were degraded or differently substituted, this specific triad of peaks would be fundamentally altered.

Spectroscopic Validation Workflow

IR_Workflow Start Sample Preparation (Solid Powder) ATR ATR-FTIR Acquisition (Diamond Crystal) Start->ATR Apply to sensor Process Spectral Processing (ATR Correction) ATR->Process 32-64 Scans Analyze Band Assignment (Amide & Aromatic Modes) Process->Analyze Baseline corrected Validate Structural Validation (Formamide, N-(1,1'-biphenyl)-4-yl-) Analyze->Validate Confirm functional groups

Workflow for the ATR-FTIR spectroscopic validation of N-(1,1'-biphenyl)-4-yl-formamide.

References

1.[3] Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at:[Link] 2.[4] University of Toronto / Bruker. "Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR): Solid Samples." UToronto.ca. Available at:[Link] 3.[5] Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac. Available at:[Link] 4.[1] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." Wiley (8th Edition). Available at:[Link] 5.[2] Wang, J., & Hochstrasser, R. M. "Comparative Study of Electrostatic Models for the Amide-I and -II Modes: Linear and Two-Dimensional Infrared Spectra." The Journal of Physical Chemistry B. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Practical Guide to the N-Formylation of 4-Aminobiphenyl

Topic: Step-by-Step Synthesis Protocol for Formamide, N-(1,1'-biphenyl)-4-yl- from 4-Aminobiphenyl Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Formamide, N-(1,1'-biphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Step-by-Step Synthesis Protocol for Formamide, N-(1,1'-biphenyl)-4-yl- from 4-Aminobiphenyl

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-, a valuable intermediate in medicinal chemistry and materials science. The described N-formylation of 4-aminobiphenyl utilizes formic acid as a readily available and efficient formylating agent. This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety measures required when handling a known carcinogen, and methods for reaction monitoring and product validation. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and straightforward synthetic method.

Introduction and Scientific Rationale

N-formylated aromatic amines are a cornerstone class of intermediates in organic synthesis. Their utility spans from serving as protecting groups for amines to acting as precursors for isocyanides and key building blocks in the construction of complex heterocyclic scaffolds for pharmaceuticals.[1][2] Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide), is a derivative of particular interest due to the prevalence of the biphenyl moiety in bioactive molecules.

The conversion of a primary amine to a formamide is a fundamental transformation known as N-formylation.[3] While numerous reagents can achieve this, this protocol focuses on the use of formic acid. This choice is predicated on several key advantages:

  • High Atom Economy: The reaction ideally produces only water as a byproduct.

  • Cost-Effectiveness and Availability: Formic acid is an inexpensive and common laboratory reagent.

  • Operational Simplicity: The reaction can be performed without the need for expensive catalysts or strictly anhydrous conditions, which are often required for other formylating agents like acetic formic anhydride.[4]

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by a dehydration step to yield the final formamide product. Heating the reaction mixture is essential to drive this condensation, often by refluxing to remove the water formed.[1]

CRITICAL SAFETY PROTOCOL: Handling 4-Aminobiphenyl

WARNING: 4-Aminobiphenyl is a known human carcinogen and is toxic.[5][6][7][8] All handling steps must be performed with strict adherence to safety protocols to prevent any exposure.

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Where possible, use of a closed system is recommended.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

    • Lab Coat: A designated lab coat must be worn and should not be taken outside the laboratory.[6]

  • Handling: Avoid creating dust during weighing and transfer.[5] Moisten the substance with a small amount of the reaction solvent if necessary to prevent it from becoming airborne.[6]

  • Decontamination and Waste Disposal: All glassware and equipment must be decontaminated after use. All solid and liquid waste containing 4-aminobiphenyl must be disposed of as hazardous carcinogenic waste according to institutional and local regulations.

Formic acid is corrosive and can cause severe skin and eye damage. Handle with appropriate PPE in the fume hood.

Synthesis Workflow and Protocol

This section details the complete workflow, from reagent preparation to final product characterization.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
4-Aminobiphenyl92-67-1C₁₂H₁₁N169.23Carcinogen. Handle with extreme care.[8]
Formic Acid (≥85% aq.)64-18-6CH₂O₂46.03Corrosive.
Deionized Water7732-18-5H₂O18.02
Sodium Bicarbonate144-55-8NaHCO₃84.01For neutralization.
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction/TLC.
Hexane110-54-3C₆H₁₄86.18For extraction/TLC.

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, TLC plates (silica gel 60 F₂₅₄), UV lamp, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (4-Aminobiphenyl, Formic Acid) setup_apparatus Assemble Reflux Apparatus in Fume Hood prep_reagents->setup_apparatus start_reaction Combine Reagents & Heat to Reflux setup_apparatus->start_reaction monitor_reaction Monitor by TLC start_reaction->monitor_reaction cool_down Cool to Room Temp. monitor_reaction->cool_down evaporate Evaporate Excess Formic Acid cool_down->evaporate neutralize Dissolve Residue & Neutralize evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_purify Dry, Concentrate & Purify (Recrystallization) extract->dry_purify characterize Characterize Product (MP, NMR, IR) dry_purify->characterize

Caption: Experimental workflow for the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a chemical fume hood, carefully weigh 5.00 g (29.5 mmol) of 4-aminobiphenyl and add it to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: To the flask, add 25 mL of formic acid (≥85%). The formic acid acts as both the reagent and the solvent. Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reaction Execution: Place the apparatus in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours.[9]

  • Reaction Monitoring (Self-Validation): Periodically check the reaction's progress using Thin-Layer Chromatography (TLC).

    • Prepare a sample by taking a micro-drop of the reaction mixture and dissolving it in a small amount of ethyl acetate.

    • Spot the sample on a silica gel TLC plate alongside a spot of the starting material (4-aminobiphenyl).

    • Develop the plate using a mobile phase of 3:1 Hexane:Ethyl Acetate.

    • Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has been consumed and a new, typically less polar, product spot is dominant.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in approximately 50 mL of water. The solution will be acidic.

    • Slowly and carefully add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is neutral to slightly basic (pH ~8). A precipitate of the crude product should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Further purify the solid by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield Formamide, N-(1,1'-biphenyl)-4-yl- as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare the data with literature values. The molecular formula is C₁₃H₁₁NO and the molecular weight is 197.24 g/mol .[10][11]

Reaction Scheme

Caption: N-Formylation of 4-aminobiphenyl using formic acid.

Conclusion

This application note details a robust and practical method for the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-. By employing formic acid, the protocol avoids complex or hazardous reagents while achieving efficient conversion. The paramount importance of stringent safety measures due to the carcinogenic nature of the starting material, 4-aminobiphenyl, cannot be overstated. By following this detailed guide, researchers can confidently and safely produce this valuable synthetic intermediate for further applications in drug discovery and chemical research.

References

  • Combi-Blocks. (2026, March 6). Safety Data Sheet - 4'-Aminobiphenyl-2-carboxylic acid.
  • C/D/N Isotopes, Inc. (n.d.). 4-Aminobiphenyl-d9 - Safety Data Sheet.
  • International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. INCHEM.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminobiphenyl.
  • Various Authors. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synthesis Reviews.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • National Oceanic and Atmospheric Administration. (n.d.). 4-AMINOBIPHENYL. CAMEO Chemicals.
  • Ducry, L., & Rightmire, A. (2012). Formylation of Amines. Formamides: Synthesis, Properties and Applications, 1-28.
  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Wikipedia. (n.d.). 4-Aminobiphenyl.
  • Royal Society of Chemistry. (2022). N‐Formylation of Amines Utilizing CO2 by a Heterogeneous Metal-Organic Framework Supported Single-Site Cobalt. Journal Article.
  • LookChem. (n.d.). Formamide, N-(1,1'-biphenyl)-4-yl-.
  • Naikoo, R. A., et al. (2017). Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-. PubChem.
  • PrepChem.com. (n.d.). Synthesis of N-[4-(imidazol-4-yl)-phenyl]-formamide.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-

Introduction: The Significance of N-Aryl Formamides and the Biphenyl Moiety The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals, prized for its unique confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Formamides and the Biphenyl Moiety

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals, prized for its unique conformational properties and its role as a versatile pharmacophore.[1] Similarly, N-aryl formamides are crucial intermediates in organic synthesis, serving as precursors for a variety of nitrogen-containing compounds and finding use as protecting groups.[2][3] The convergence of these two structural features in Formamide, N-(1,1'-biphenyl)-4-yl-, creates a molecule of significant interest for the development of novel pharmaceuticals and functional materials.

The construction of the C-N bond in N-aryl amides has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[4] This powerful transformation allows for the efficient and selective formation of C-N bonds between aryl halides and a wide range of amines and amides, under relatively mild conditions and with high functional group tolerance.[5] These methods offer a significant improvement over classical methods, which often require harsh reaction conditions and stoichiometric amounts of reagents.

This document provides a comprehensive guide to the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl- via the palladium-catalyzed Buchwald-Hartwig N-arylation of formamide with a suitable 4-halobiphenyl. We will delve into the mechanistic underpinnings of this catalytic process, provide a detailed experimental protocol, and present data on the scope and limitations of the reaction.

The Catalytic Cycle: Mechanistic Insights into the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are oxidative addition, ligand exchange and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for the success of the reaction, as it influences the rates of these elementary steps and stabilizes the palladium intermediates.[6] Bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity.[6]

Buchwald-Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Ligand Exchange & Deprotonation (H₂NCHO, Base) PdII_Aryl->LigandEx + H₂NCHO - HX PdII_Amide L_nPd(II)(Ar)(NHCHO) LigandEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NHCHO RedElim->Product ArX 4-Halobiphenyl ArX->OxAdd Formamide Formamide Formamide->LigandEx Base Base (e.g., NaOtBu) Base->LigandEx

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for Synthesized N-(Biphenyl-4-yl)formamide

Executive Summary The synthesis of N-(biphenyl-4-yl)formamide (CAS 5472-79-7) 1 is a critical intermediate step in the development of various biphenyl-based pharmaceuticals and organic frameworks. Typically synthesized v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(biphenyl-4-yl)formamide (CAS 5472-79-7) 1 is a critical intermediate step in the development of various biphenyl-based pharmaceuticals and organic frameworks. Typically synthesized via the N-formylation of 4-aminobiphenyl (4-ABP) using formic acid or similar formylating agents 2, the crude product presents a severe toxicological challenge. The primary precursor, 4-ABP, is a recognized human urinary bladder carcinogen that forms DNA adducts via hepatic N-oxidation .

Therefore, the purification of N-(biphenyl-4-yl)formamide cannot rely on standard, single-pass crystallization. This application note details a self-validating orthogonal purification system that couples chemical separation (acid-base extraction) with physical separation (single-solvent recrystallization) to guarantee the absolute clearance of carcinogenic precursors.

Mechanistic Rationale: The Causality of Experimental Design

In drug development and high-purity materials synthesis, every procedural step must be governed by chemical causality.

Why not just recrystallize the crude mixture? Recrystallization relies exclusively on differential solubility at varying temperatures 3. Because both N-(biphenyl-4-yl)formamide and 4-ABP share a large, hydrophobic biphenyl core, their solubility profiles in organic solvents are dangerously similar. Relying solely on crystallization risks the co-crystallization or lattice entrapment of 4-ABP.

The Orthogonal Solution: To build a self-validating protocol, we must first exploit the fundamental electronic differences between the two molecules:

  • Chemical Clearing (pKa Exploitation): 4-Aminobiphenyl is a weak base with a pKa of 4.35 4. In contrast, the nitrogen in N-(biphenyl-4-yl)formamide is non-basic due to the resonance stabilization of its lone pair with the adjacent carbonyl group. By washing the crude mixture in an organic solvent (Ethyl Acetate) with 1M Hydrochloric Acid, we quantitatively protonate the 4-ABP, driving it into the aqueous waste phase while the neutral target compound remains in the organic phase.

  • Physical Polishing (Recrystallization): Once the toxic amine is chemically removed, a single-solvent recrystallization using Isopropanol (IPA) is employed to remove trace neutral byproducts (e.g., residual formylating agents or oxidized biphenyl species).

Quantitative Data & Solvent Selection

The success of this protocol hinges on precise solvent selection. Table 1 summarizes the phase-behavior causality that dictates our workflow.

Table 1: Comparative Solubility and Chemical Matrix for Purification

ParameterN-(Biphenyl-4-yl)formamide (Target)4-Aminobiphenyl (Impurity)Mechanistic Rationale
pKa (Conjugate Acid) Non-basic4.35Enables chemical separation via protonation.
Solubility in EtOAc HighHighIdeal solvent for initial organic phase retention.
Solubility in 1M HCl Very LowHigh (as hydrochloride salt)Drives the basic impurity into the aqueous waste phase.
Solubility in Hot IPA (80°C) HighHighProvides the necessary supersaturation gradient for the target.
Solubility in Cold IPA (4°C) LowModerateMaximizes crystal yield while keeping trace impurities dissolved.

Purification Workflow Visualization

G A Crude Synthesis Mixture (Formamide + 4-ABP) B Acid-Base Extraction (EtOAc / 1M HCl) A->B C Organic Phase (Target Formamide) B->C Neutral species retained D Aqueous Phase (Protonated 4-ABP Waste) B->D Basic amine extracted E Hot Solvent Dissolution (Isopropanol, 80°C) C->E Solvent swap F Controlled Cooling (25°C then 4°C) E->F Supersaturation G Vacuum Filtration & Cold Wash F->G Crystal harvesting H Pure N-(biphenyl-4-yl)formamide (>99.5% Purity) G->H

Workflow for the orthogonal purification of N-(biphenyl-4-yl)formamide.

Detailed Experimental Protocols

Protocol A: Orthogonal Liquid-Liquid Extraction (Chemical Clearing)

Objective: Complete removal of unreacted, carcinogenic 4-aminobiphenyl.

  • Dissolution: Dissolve the crude synthesized mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per 1 gram of crude solid. Ensure complete dissolution; gentle warming (40°C) may be applied if necessary.

  • Acid Washing: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M HCl (aqueous). Stopper and shake vigorously, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the protonated 4-ABP hydrochloride salt. Drain and safely discard the aqueous layer into a designated hazardous amine waste container.

  • Repetition: Repeat the 1M HCl wash two additional times to ensure complete extraction of the amine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and acid. Transfer the organic phase to an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), and swirl until the drying agent is free-flowing.

  • Concentration: Filter off the drying agent and concentrate the EtOAc under reduced pressure using a rotary evaporator to yield the chemically cleared crude solid.

Protocol B: Isothermal Single-Solvent Recrystallization

Objective: Physical polishing to achieve >99.5% purity and highly ordered crystal morphology.

  • Solvent Addition: Place the chemically cleared solid into a clean Erlenmeyer flask. Add a minimum volume of Isopropanol (IPA) required to just cover the solid.

  • Heating: Place the flask on a stirring hotplate equipped with a reflux condenser or a watch glass. Heat the suspension to a gentle boil (~80°C).

  • Saturation Adjustment: Dropwise, add additional hot IPA until the solid is completely dissolved. Crucial Step: Do not add excess solvent, as this will drastically reduce the final crystal yield.

  • Hot Filtration (Optional): If insoluble particulates (e.g., dust, polymerized byproducts) remain, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper pre-warmed with hot IPA.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (25°C) over 1-2 hours. Slower cooling promotes larger, purer crystals by preventing the entrapment of mother liquor within the crystal lattice.

  • Polishing: Once at room temperature, transfer the flask to an ice-water bath (4°C) for 30 minutes to maximize the precipitation yield.

  • Harvesting: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold IPA to remove surface impurities.

  • Drying: Leave the crystals under vacuum on the funnel for 15 minutes, then transfer to a vacuum desiccator overnight to remove residual solvent.

Protocol C: Analytical Validation

Objective: Confirming the self-validating nature of the protocol.

  • Prepare a 1 mg/mL solution of the final recrystallized product in HPLC-grade Acetonitrile.

  • Analyze via HPLC-UV (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, monitored at 254 nm).

  • Compare against a known standard of 4-aminobiphenyl. The protocol is considered successful only if 4-ABP is below the established Limit of Detection (LOD).

References

  • Title : Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO - PubChem Source : PubChem (nih.gov) URL : 1

  • Title : A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source : SciSpace URL : 2

  • Title : Identification of aminobiphenyl derivatives in commercial hair dyes Source : PubMed (nih.gov) URL : Link

  • Title : Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)formamide by Recrystallization Source : Benchchem URL : 3

  • Title : 4-Aminobiphenyl Source : Wikipedia URL : 4

Sources

Application

Application Note: In Vitro Assay Preparation Protocols Utilizing Formamide, N-(1,1'-biphenyl)-4-yl- Derivatives

Scientific Rationale & Scaffold Significance Formamide, N-(1,1'-biphenyl)-4-yl- (CAS 5472-79-7) and its functionalized derivatives serve as privileged structural motifs in modern medicinal chemistry. The biphenyl scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

Formamide, N-(1,1'-biphenyl)-4-yl- (CAS 5472-79-7) and its functionalized derivatives serve as privileged structural motifs in modern medicinal chemistry. The biphenyl scaffold provides a rigid, hydrophobic core that is highly effective at occupying deep lipophilic pockets in target proteins. Consequently, these derivatives are frequently utilized as core scaffolds for Stearoyl-CoA Desaturase (SCD) inhibitors[1], Matrix Metalloproteinase (MMP) inhibitors[2], and ORL1 receptor agonists[3].

However, the inherent physicochemical properties of the N-(biphenyl-4-yl)formamide class present distinct challenges for in vitro biochemical assays. Their high lipophilicity and low polar surface area make them prone to aqueous aggregation, non-specific binding (NSB) to plastic labware, and false-positive readouts in screening cascades. As a Senior Application Scientist, the protocols detailed below are designed not merely as a sequence of steps, but as a chemically aware, self-validating system engineered to mitigate these specific artifacts while evaluating target-specific inhibition (using SCD1 as the model target).

Physicochemical Profiling & Formulation Strategy

Before initiating any in vitro workflow, the physical properties of the compound must dictate the formulation strategy. The quantitative data for the parent N-(1,1'-biphenyl)-4-yl-formamide scaffold is summarized below to establish the causality behind our solvent and buffer choices.

Table 1: Physicochemical Properties and Assay Implications

ParameterQuantitative ValueExperimental Implication & Causality
Molecular Weight 197.23 g/mol [4]Standard small molecule kinetics apply; easily detectable via LC-MS/MS.
LogP / XLogP3 3.63[5] / 3.2[4]High lipophilicity. Strictly requires 100% anhydrous DMSO for stock solutions to prevent immediate aqueous precipitation.
Topological Polar Surface Area 29.1 Ų[4]Low polarity drastically increases the risk of non-specific binding (NSB) to standard polystyrene microplates.
H-Bond Donors/Acceptors 1 / 1[5]Limited aqueous solvation capacity; necessitates the inclusion of carrier proteins (e.g., BSA) in assay buffers.
Boiling Point 400.9 °C[5]Highly stable under standard mammalian assay temperatures (37°C); no volatility concerns during prolonged incubations.

Experimental Methodologies

To ensure absolute data integrity, the following protocols utilize acoustic liquid handling to bypass intermediate aqueous dilutions, which are the primary failure point for biphenyl derivatives.

Protocol A: Anhydrous Compound Preparation & Dispensing

Objective: Prepare and dispense biphenyl-formamide derivatives without inducing compound crash-out.

  • Stock Solubilization: Weigh the lyophilized biphenyl-formamide derivative and dissolve it to a final concentration of 10 mM in 100% anhydrous DMSO.

    • Causality: Atmospheric moisture absorbed by standard DMSO can cause highly hydrophobic biphenyls to form micro-aggregates over time. Anhydrous DMSO ensures true molecular solvation.

  • Storage: Aliquot the 10 mM stock into glass vials with PTFE-lined caps and store at -20°C.

    • Causality: Biphenyl scaffolds readily adsorb to polypropylene/polystyrene tubes. Glass prevents concentration loss during storage.

  • Serial Dilution: Perform an 11-point, 3-fold serial dilution directly in 100% DMSO using a V-bottom cyclic olefin copolymer (COC) plate.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of the DMSO-solubilized compound directly into the dry wells of the final assay plate.

    • Causality: Direct-to-plate acoustic dispensing eliminates the need for intermediate aqueous dilution steps where the compound would otherwise precipitate. It also ensures the final DMSO concentration in a 10 µL assay volume remains at a safe 0.5%, preventing solvent-induced enzyme denaturation.

Protocol B: In Vitro Stearoyl-CoA Desaturase 1 (SCD1) Microsomal Assay

Objective: Evaluate the inhibitory potency of the derivative against SCD1, a common target for this chemical class[1].

  • Buffer Preparation: Prepare the assay buffer containing 100 mM Potassium Phosphate (pH 7.4) and 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA).

    • Causality: The inclusion of BSA is critical. It acts as a physiological carrier protein, binding the lipophilic biphenyl-formamide derivative and keeping it in solution, thereby preventing it from sticking to the well walls and artificially lowering the effective concentration.

  • Enzyme Addition: Add 5 µL of rat liver microsomes (containing active SCD1) suspended in assay buffer to the assay plate containing the acoustically dispensed compound. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the hydrophobic inhibitor to equilibrate and bind to the enzyme pocket before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 5 µL of substrate mix containing 20 µM Stearoyl-CoA and 2 mM NADH. Incubate at 37°C for 20 minutes.

  • Reaction Quenching: Quench the reaction by adding 40 µL of ice-cold Acetonitrile (ACN) spiked with 50 nM of a heavy-isotope internal standard (e.g., d3-Oleoyl-CoA).

    • Causality: ACN instantly denatures the SCD1 enzyme, stopping the reaction, while simultaneously extracting the lipid products and the biphenyl inhibitor into the organic phase for downstream mass spectrometry.

Workflow A 1. Compound Solubilization (10 mM in 100% Anhydrous DMSO) B 2. Acoustic Dispensing (Direct-to-Plate Transfer) A->B C 3. Microsome Incubation (SCD1 Enzyme + Stearoyl-CoA) B->C D 4. Reaction Quenching (ACN + Internal Standard) C->D E 5. LC-MS/MS Quantification (Oleoyl-CoA Detection) D->E

Fig 1: High-throughput in vitro assay workflow for biphenyl-formamide derivatives.

Assay Validation & Quality Control (Self-Validating System)

To establish trustworthiness, the protocol must operate as a self-validating system. The lipophilic nature of biphenyl derivatives can cause assay interference (e.g., aggregation-induced false positives). The following internal controls must be present on every plate:

  • High Control (100% Activity): Assay buffer + Enzyme + Substrate + 0.5% DMSO vehicle. Validates baseline uninhibited enzyme kinetics.

  • Low Control (0% Activity): Assay buffer + Substrate + 0.5% DMSO vehicle (No Enzyme). Validates the background non-enzymatic conversion of the substrate.

  • Orthogonal Reference Control: A structurally distinct, known SCD1 inhibitor (e.g., CAY10566) must be run in parallel.

    • Causality: If the reference inhibitor yields the expected IC50 but the biphenyl-formamide derivative shows erratic dose-response curves, it indicates a solubility/aggregation artifact rather than a failure of the assay biology.

  • Z'-Factor Calculation: The plate is only accepted if the Z'-factor (calculated between the High and Low controls) is ≥0.6 , ensuring a robust signal window.

Mechanism S Stearoyl-CoA (18:0) E SCD1 Enzyme (Microsomal) S->E Substrate Binding P Oleoyl-CoA (18:1) E->P Desaturation (O2, NADH) I Biphenyl-4-yl-formamide Derivative I->E Competitive Inhibition

Fig 2: Mechanism of SCD1 inhibition by N-(1,1'-biphenyl)-4-yl-formamide derivatives.

Data Acquisition & Analysis

  • LC-MS/MS Readout: Centrifuge the quenched assay plates at 3,000 x g for 10 minutes to pellet the precipitated microsomal proteins. Inject 5 µL of the supernatant into an LC-MS/MS system.

  • Quantification: Monitor the MRM transitions for the product (Oleoyl-CoA) and the internal standard. Calculate the ratio of Product AUC / Internal Standard AUC to normalize for any extraction variability.

  • IC50 Determination: Plot the normalized product formation against the log concentration of the biphenyl-formamide derivative. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • LookChem. "Formamide, N-(1,1'-biphenyl)-4-yl- Chemical Properties". LookChem Database. Available at:[Link]

  • United States Patent and Trademark Office. "Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use". US Patent US6008243A.
  • World Intellectual Property Organization. "Novel piperazine derivatives as inhibitors of stearoyl-coa desaturase". International Patent WO2009117659A1.
  • National Center for Biotechnology Information. "Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO". PubChem Compound Summary for CID 95684. Available at:[Link]

  • United States Patent and Trademark Office. "Hydronopol derivatives as agonists on human ORL1 receptors". US Patent App. US20050131004A1.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Formamide, N-(1,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Formamide, N-(1,1'-biphenyl)-4-yl-. The synthesis, a standard N-formylation of 4-aminobiphenyl, is fundamental yet susceptible to common pitfalls that can impact yield and purity. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a direct, actionable solution.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A low yield in this N-formylation is typically traced back to one of four areas: incomplete reaction, suboptimal thermal conditions, incorrect stoichiometry, or the presence of moisture.

  • Causality & Explanation: The formylation of an aromatic amine like 4-aminobiphenyl with formic acid is a condensation reaction that requires the removal of water to proceed to completion.[1][2] The reaction rate is highly dependent on temperature and the concentration of reactants. Insufficient heat or reaction time will result in a significant amount of unreacted starting material. Furthermore, formic acid is the limiting reagent in terms of reactivity, and an insufficient excess will lead to an incomplete conversion. Lastly, while the reaction produces water, starting with wet reagents or solvents can hinder the initial steps.

  • Actionable Solutions:

    • Monitor Reaction Completion: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4][5] The reaction is complete only when the 4-aminobiphenyl spot has been completely consumed.

    • Optimize Temperature: The reaction generally requires heating. A temperature of 60-80 °C is a good starting point when using formic acid under neat (solvent-free) conditions.[1][6]

    • Adjust Stoichiometry: Ensure a sufficient excess of the formylating agent. Using formic acid as both the reagent and solvent is a common and effective strategy. A ratio of at least 4 equivalents of formic acid to 1 equivalent of 4-aminobiphenyl is recommended.[6]

    • Ensure Anhydrous Conditions: While not as critical as in other reactions (e.g., Vilsmeier-Haack), using dry glassware and high-purity reagents is good practice.[7]

ParameterRecommended ConditionRationale
Formylating Agent Formic Acid (>98%)Effective, inexpensive, and can serve as the solvent.[6]
Stoichiometry 1 eq. 4-aminobiphenyl : ≥ 4 eq. Formic AcidDrives the reaction equilibrium towards the product.[6]
Temperature 60 - 80 °CProvides sufficient activation energy for the condensation.[1][2]
Reaction Time 2 - 6 hours (Monitor by TLC)Reaction times can vary; empirical monitoring is key.[2][3]
Atmosphere Inert atmosphere (N₂ or Ar) optionalProtects 4-aminobiphenyl from air oxidation.[8]

G

Q2: My final product has a purplish or brown discoloration. What is the cause and how can I purify it?

Discoloration in the crude or final product almost always originates from the starting material, 4-aminobiphenyl.

  • Causality & Explanation: 4-Aminobiphenyl is an aromatic amine that is susceptible to air oxidation, which causes it to turn from a colorless or off-white solid into a purple or brown substance.[8] This oxidation introduces colored impurities that carry through the reaction. While the formylation reaction itself does not typically produce color, using discolored starting material will result in a discolored product.

  • Actionable Solutions:

    • Use High-Purity Starting Material: Begin with the highest purity 4-aminobiphenyl available. If the material is already discolored, it should be purified before use, for instance, by recrystallization from a suitable solvent like ethanol or by sublimation.

    • Purification of the Final Product: The product, Formamide, N-(1,1'-biphenyl)-4-yl-, can be effectively purified to remove these colored impurities.

      • Work-up: After the reaction is complete, cool the mixture and pour it into cold water or a dilute sodium bicarbonate solution to neutralize the excess formic acid and precipitate the crude product.

      • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with water.

      • Recrystallization/Precipitation: A highly effective method is to dissolve the crude solid in a minimum amount of a good solvent (e.g., dichloromethane or acetone) and then add a poor solvent (e.g., hexanes or pentane) until the product precipitates out, leaving the more soluble impurities behind.[4] Collect the purified white solid by filtration.

Q3: I'm observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The most likely impurity, besides unreacted starting material, is a byproduct from the degradation of reagents or the product itself, especially under harsh conditions.

  • Causality & Explanation: While the N-formylation of 4-aminobiphenyl is a relatively clean reaction, prolonged heating at excessively high temperatures or under strongly acidic conditions can lead to decomposition.[3] Additionally, if the starting 4-aminobiphenyl is of low purity, it may contain related biphenyl impurities that also react to form their corresponding formamides.

  • Actionable Solutions:

    • Characterize the Impurity: Use analytical techniques like LC-MS or GC-MS to determine the molecular weight of the impurity. This can provide crucial clues as to its identity (e.g., a di-formylated product or a fragment of the starting material).

    • Control Reaction Temperature: Avoid excessively high temperatures. Stick to the recommended range of 60-80 °C.[1][6]

    • Minimize Reaction Time: Use TLC to stop the reaction as soon as the starting material is consumed. Unnecessary heating can promote side reactions.[9]

    • Verify Starting Material Purity: Run an HPLC or GC-MS analysis on your 4-aminobiphenyl to ensure it is not contaminated with other isomeric amines or related compounds.[10]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism for the formylation of 4-aminobiphenyl using formic acid?

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Mechanism Explained:

    • Protonation (Activation): Formic acid is first protonated by another molecule of formic acid (or a stronger acid catalyst, if present). This protonation occurs on the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack.

    • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl attacks the activated carbonyl carbon of the protonated formic acid. This forms a tetrahedral intermediate.

    • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule from the intermediate regenerates the carbonyl double bond, yielding the protonated formamide product.

    • Deprotonation: A final deprotonation step gives the neutral N-(1,1'-biphenyl)-4-yl-formamide product.

The overall process is a condensation reaction where the amine and the carboxylic acid combine to form an amide with the loss of a water molecule.[1][11]

// Reactants Amine [label="4-Aminobiphenyl\n(Nucleophile)"]; FormicAcid [label="Formic Acid\n(Electrophile)"];

// Intermediates ActivatedFormic [label="Protonated\nFormic Acid"]; TetrahedralInt [label="Tetrahedral\nIntermediate"]; ProtonatedProduct [label="Protonated\nProduct"];

// Products Product [label="N-(1,1'-biphenyl)-4-yl-formamide"]; Water [label="Water"];

// Steps {rank=same; Amine; FormicAcid;} Amine -> TetrahedralInt [label="Nucleophilic Attack"]; FormicAcid -> ActivatedFormic [label="Protonation (Activation)"]; ActivatedFormic -> TetrahedralInt; TetrahedralInt -> ProtonatedProduct [label="Dehydration (-H₂O)"]; ProtonatedProduct -> Product [label="Deprotonation"]; TetrahedralInt -> Water [style=dashed]; } .dot Caption: Simplified reaction mechanism workflow.

Q5: Which formylating agents can be used for this synthesis, and how do I choose the best one?

Several reagents can achieve N-formylation.[12] The choice depends on the substrate's reactivity, desired reaction conditions (mild vs. harsh), and cost. For a relatively simple aromatic amine like 4-aminobiphenyl, formic acid is usually sufficient and is the most economical choice.

Formylating AgentTypical ConditionsProsCons
Formic Acid Neat or in toluene, 60-100 °CInexpensive, readily available, acts as its own catalyst/solvent.[1][2]Requires heating, may have longer reaction times.
Acetic Formic Anhydride Generated in situ from formic acid and acetic anhydride, 0 °C to RTHighly reactive, good for less reactive or sterically hindered amines, fast reaction times.[1][2]Moisture sensitive, requires careful preparation.
Ethyl Formate Refluxing ethyl formate, may require a promoter.Milder than formic acid.Slower reaction, may require a catalyst/promoter system.[11][13]
Vilsmeier Reagent POCl₃ + DMF, 0 °C to RTVery powerful formylating agent.[3][14]Highly moisture-sensitive, requires anhydrous conditions, primarily for C-formylation.[7]

Q6: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring this reaction, allowing you to visualize the consumption of the starting material and the formation of the product in near real-time.

  • Step-by-Step Protocol:

    • Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom (the baseline).

    • Spotting:

      • On the left of the baseline, spot a diluted solution of your starting material (4-aminobiphenyl) in a suitable solvent (e.g., ethyl acetate). This is your reference ("SM").

      • In the middle, spot a sample of your co-spot, which is a mix of both starting material and reaction mixture.

      • On the right, carefully use a capillary tube to take a tiny sample from your reaction mixture and spot it on the baseline ("Rxn").

    • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (mobile phase). A good starting point for the eluent is a mixture of 30-40% Ethyl Acetate in Hexanes . The solvent level must be below your baseline. Let the solvent front travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

    • Interpretation:

      • The starting amine (4-aminobiphenyl) is a relatively polar compound.

      • The product, N-(1,1'-biphenyl)-4-yl-formamide, contains a polar amide group but is overall less basic. It will typically have a slightly higher or different Retention Factor (Rf) than the starting amine. You should see the "SM" spot disappear and a new "Product" spot appear in the "Rxn" lane as the reaction proceeds. The reaction is complete when the "SM" spot is no longer visible in the "Rxn" lane.

References

  • BenchChem (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem (2025). Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl.
  • Werner, V., & Kennemur, J. G. (2014). Formylation of Amines. Molecules, 19(6), 7686-7711. Available at: [Link]

  • Gicquel, M., et al. (2021). Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem (2025). Troubleshooting guide for the formylation of aromatic amines.
  • Organic Syntheses (2021). N-((2-Methoxyphenylthio)methyl)formamide. Org. Synth. 2021, 98, 147-165. Available at: [Link]

  • Wikipedia. Formylation.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • Tokyo Chemical Industry Co., Ltd. Formylation [Synthetic Reagents].
  • ResearchGate. Synthetic approaches for the formylation of amines.
  • ResearchGate. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
  • LookChem. Formamide, N-(1,1'-biphenyl)-4-yl-.
  • PubChem, National Institutes of Health. Formamide, N-(1,1'-biphenyl)-4-yl-.
  • BenchChem (2025). Side reactions and byproduct formation in formylation using 3,4-Dimethoxyphenyl formate.
  • National Center for Biotechnology Information (2004). 4-AMINOBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Available at: [Link]

  • Organic Chemistry Portal. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • Hajra, A., et al. (2007). Formylation of amines using formic acid under solvent-free conditions. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 46(9), 1529-1532. Available at: [Link]

  • Scholars Research Library (2012). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 4(2):568-572.
  • BenchChem (2025). A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography.

Sources

Optimization

Preventing thermal degradation of Formamide, N-(1,1'-biphenyl)-4-yl- during long-term storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories that treat N-(1,1'-biphenyl)-4-yl-formamide (CAS 5472-79-7) as an indefinitely stable, standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories that treat N-(1,1'-biphenyl)-4-yl-formamide (CAS 5472-79-7) as an indefinitely stable, standard benchtop reagent. This is a critical operational error.

The degradation of this specific formanilide derivative goes beyond compromising experimental yields—it generates a severe health hazard. This guide explores the causality behind its degradation, establishes self-validating storage protocols, and provides actionable troubleshooting for drug development professionals.

Mechanistic Grounding: The Causality of Degradation

While aliphatic formamides are generally stable, N-arylformamides (formanilides) feature an amide bond that is highly susceptible to both hydrolytic and pyrolytic cleavage ()[1]. For N-(1,1'-biphenyl)-4-yl-formamide, the electron-withdrawing nature of the biphenyl ring weakens the C-N bond's double-bond character, making the carbonyl carbon vulnerable to nucleophilic attack.

Degradation occurs via two primary pathways:

  • Moisture-Driven Hydrolysis: At room temperature, trace atmospheric moisture initiates cleavage, yielding formic acid and 4-aminobiphenyl. The generated formic acid lowers the local pH, creating a positive feedback loop that autocatalyzes further degradation[1].

  • Pyrolytic Extrusion: When exposed to temperatures exceeding 180°C (e.g., during harsh vacuum drying or improper shipping), the compound undergoes thermal decomposition, releasing toxic carbon monoxide (CO) gas and the free amine ()[2].

The Safety Imperative: The primary degradation product, 4-aminobiphenyl, is a well-documented Group 1 human carcinogen linked to urothelial (bladder) cancer via metabolic N-oxidation and subsequent DNA adduct formation ()[3]. Preventing its formation is a strict safety mandate.

Degradation Formamide N-(1,1'-biphenyl)-4-yl-formamide (Target Compound) Hydrolysis Hydrolytic Cleavage (Moisture + Ambient Heat) Formamide->Hydrolysis + H2O Pyrolysis Pyrolytic Degradation (High Heat >180°C) Formamide->Pyrolysis + Heat Amine 4-Aminobiphenyl (Group 1 Carcinogen) Hydrolysis->Amine Formic Formic Acid (Autocatalyst) Hydrolysis->Formic Pyrolysis->Amine CO Carbon Monoxide (Toxic Gas) Pyrolysis->CO Toxicity DNA Adduct Formation (Urothelial Toxicity) Amine->Toxicity Metabolic N-oxidation Formic->Hydrolysis Lowers pH (Positive Feedback)

Figure 1: Thermal and hydrolytic degradation pathways of N-(1,1'-biphenyl)-4-yl-formamide.

Troubleshooting & FAQs

Q: My stored batch of N-(1,1'-biphenyl)-4-yl-formamide has developed a faint purple/dark discoloration over the last six months. Is it still viable for synthesis? A: Absolutely not. Discoloration is the primary macroscopic indicator of degradation. The compound has hydrolyzed into 4-aminobiphenyl, which is known to oxidize and turn purple upon exposure to air ()[4]. Because this degradant is a Group 1 carcinogen, any discolored batch must be handled as a severe biohazard and disposed of according to institutional EHS guidelines.

Q: We store our compound in a standard laboratory refrigerator at 4°C. Why are we still seeing degradation peaks in our NMR spectra? A: Refrigeration without desiccation accelerates degradation. Cold air holds less moisture, causing condensation to form inside the vial every time it is opened at room temperature. This introduced water triggers the autocatalytic hydrolysis pathway described above. You must store the compound under an inert, anhydrous atmosphere.

Q: How can I detect trace thermal degradation before using it in sensitive biological assays? A: Do not rely solely on visual inspection. Implement a self-validating Reverse-Phase HPLC (RP-HPLC) protocol (detailed in Section 4). Monitor for the emergence of a highly polar peak eluting before your main product, which corresponds to the free amine.

Stability & Storage Matrix

To facilitate easy comparison, the following table summarizes the causal relationship between storage environments and degradation rates.

Storage ConditionTemp (°C)AtmosphereMoisture StatusEstimated Shelf LifePrimary Degradant
Optimal (Cryo) -20°CArgon / N₂Anhydrous (<0.1%)> 24 monthsNone detectable
Refrigerated 4°CSealed AirDesiccated6 - 12 monthsTrace 4-aminobiphenyl
Room Temp 20-25°CAmbientDesiccated1 - 3 months4-aminobiphenyl
Humid Benchtop 20-25°CAmbientExposed (>40% RH)< 2 weeks4-aminobiphenyl + Formic Acid
Elevated Heat > 180°CAmbientN/AImmediate (Minutes)4-aminobiphenyl + CO

Experimental Protocol: Anhydrous Aliquoting & Purity Verification

To ensure scientific integrity, the following workflow is designed as a self-validating system . It guarantees that the material is handled safely and that any degradation is analytically quantified before use.

Phase 1: Inert Aliquoting (Preventative)
  • PPE & Environment: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or dedicated chemical fume hood. Wear double nitrile gloves and a disposable lab coat.

  • Atmospheric Control: Transfer the bulk vial of N-(1,1'-biphenyl)-4-yl-formamide into a glove box purged with high-purity Argon.

  • Aliquoting: Weigh out experiment-specific quantities (e.g., 10 mg to 50 mg) into amber, vacuum-sealable glass ampoules.

  • Sealing: Seal the ampoules under Argon to permanently exclude atmospheric moisture and oxygen. Store immediately at -20°C.

Phase 2: Self-Validating Purity Verification via RP-HPLC (Analytical)

Conduct this verification on one aliquot per batch every 6 months.

  • System Suitability (The Validation Step): Run a blank injection of anhydrous HPLC-grade Acetonitrile. Next, inject a 1 µg/mL reference standard of pure 4-aminobiphenyl to establish the exact retention time of the toxic degradant on your specific C18 column.

  • Sample Preparation: Dissolve 1 mg of the stored N-(1,1'-biphenyl)-4-yl-formamide in 1 mL of anhydrous Acetonitrile.

  • Chromatography:

    • Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

  • Analysis: The intact formamide will elute significantly later than the polar 4-aminobiphenyl.

  • Action Threshold: If the 4-aminobiphenyl peak exceeds 0.1% Area Under Curve (AUC) , reject the entire batch to prevent assay toxicity and ensure personnel safety.

References

  • PubChem - NIH Title: Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO URL:[Link]

  • ResearchGate Title: 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1) URL:[Link]

  • Grokipedia Title: Formanilide - Hydrolysis and Degradation Pathways URL:[Link]

  • NCBI Bookshelf (National Institutes of Health) Title: 4-Aminobiphenyl - 15th Report on Carcinogens / Chemical Agents and Related Occupations URL:[Link]

  • Wikipedia Title: 4-Aminobiphenyl - Human Toxicity and Carcinogenesis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for High-Purity Formamide, N-(1,1'-biphenyl)-4-yl-

Welcome to the technical support center for the crystallization of Formamide, N-(1,1'-biphenyl)-4-yl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Formamide, N-(1,1'-biphenyl)-4-yl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity crystalline material. As a molecule of interest in various research and development applications, achieving high purity is paramount for reliable and reproducible results. This document offers a blend of foundational principles and practical, field-proven insights to navigate the nuances of its crystallization.

The Critical Role of Purity and Crystallization

Formamide, N-(1,1'-biphenyl)-4-yl-, a derivative of biphenyl, possesses a chemical structure that lends itself to applications where molecular planarity and hydrogen bonding capabilities are influential. The purity of this compound can significantly impact its downstream performance, whether in materials science, medicinal chemistry, or as a synthetic intermediate. Crystallization is a powerful purification technique that, when optimized, can effectively remove impurities, isolate the desired polymorph, and yield a product with consistent physical properties.

Physicochemical Properties of Formamide, N-(1,1'-biphenyl)-4-yl-

Understanding the inherent properties of the molecule is the first step in designing a successful crystallization protocol. Below is a summary of key physicochemical data.

PropertyValueReference
CAS Number 5472-79-7[1][2]
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [2]
Boiling Point 400.9°C at 760 mmHg[1]
pKa (Predicted) 14.77 ± 0.70[1]
LogP (Predicted) 3.63[1]

The presence of an amide group suggests some degree of polarity and the capacity for hydrogen bonding, while the biphenyl moiety imparts significant non-polar character. This duality is a key consideration for solvent selection.

Strategic Solvent Selection for Crystallization

The choice of solvent is the most critical factor in a successful crystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] The principle of "like dissolves like" is a useful starting point; however, for a molecule with both polar and non-polar regions like Formamide, N-(1,1'-biphenyl)-4-yl-, a single solvent may not be optimal, and a binary solvent system might be necessary.[4]

Recommended Solvents for Screening:
SolventPolarityBoiling Point (°C)Rationale and Considerations
Ethanol Polar Protic78The hydroxyl group can hydrogen bond with the amide. Good for dissolving at elevated temperatures.
Acetone Polar Aprotic56A good general-purpose solvent that may offer moderate solubility.[5]
Acetonitrile Polar Aprotic82Often gives good results for amide crystallization.[5]
Ethyl Acetate Moderately Polar77May provide a good balance of solubility for this compound.
Toluene Non-polar111The aromatic nature can interact with the biphenyl group.
Hexane/Heptane Non-polar69 / 98Likely to be poor solvents, making them suitable as anti-solvents in a binary system.[6]
Water Highly Polar100Unlikely to be a good solvent on its own but can be an effective anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocol: A Step-by-Step Guide to Recrystallization

This protocol provides a general framework for the recrystallization of Formamide, N-(1,1'-biphenyl)-4-yl-.

  • Solvent Screening : In small test tubes, test the solubility of a small amount of the crude material in the candidate solvents at room and elevated temperatures.

  • Dissolution : In an Erlenmeyer flask, add the crude Formamide, N-(1,1'-biphenyl)-4-yl- and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add the solvent gradually until the solid just dissolves to ensure a saturated solution.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Further cooling in an ice bath can increase the yield.

  • Crystal Isolation : Collect the crystals by suction filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Caption: General workflow for the crystallization of Formamide, N-(1,1'-biphenyl)-4-yl-.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the crystallization process in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Causality: The high concentration of the solute upon cooling leads to a supersaturated state where the solute's melting point is below the solution temperature.

  • Solutions:

    • Reheat and Dilute: Reheat the solution to redissolve the oil, then add more solvent to decrease the concentration.[8]

    • Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal growth.

    • Change Solvent System: Use a solvent with a lower boiling point or a binary solvent system to modulate the solubility.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor.[7]

  • Causality: The chosen solvent is too good, meaning the compound has high solubility even at low temperatures.

  • Solutions:

    • Cool to a Lower Temperature: Place the flask in an ice-salt bath to further decrease the solubility.

    • Reduce Solvent Volume: If you have added too much solvent, carefully evaporate some of it and allow the solution to cool again.[8]

    • Use an Anti-Solvent: Add a second solvent in which the compound is insoluble (but is miscible with the first solvent) to induce precipitation. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.

Q3: The crystals that formed are very small, like a fine powder. How can I get larger crystals?

A3: The formation of fine powder is usually a result of rapid nucleation, which is caused by a very high level of supersaturation.

  • Causality: Too many crystal nuclei form at once, leading to competition for the solute and preventing the growth of larger crystals.

  • Solutions:

    • Decrease the Cooling Rate: A slower cooling rate reduces the level of supersaturation and allows for more controlled crystal growth.

    • Reduce Concentration: Use a slightly larger volume of solvent to ensure the solution is not overly concentrated.

    • Minimize Agitation: Avoid disturbing the solution as it cools, as vibrations can induce rapid nucleation.[4]

Q4: My final product is not pure enough. What are the likely causes and solutions?

A4: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly or if the impurities have similar solubility profiles to the desired compound.

  • Causality: Rapid crystal growth can lead to the occlusion of impurities.

  • Solutions:

    • Recrystallize Again: A second crystallization can significantly improve purity.

    • Slow Down Crystal Growth: Use the techniques mentioned in Q3 to encourage slower, more selective crystal formation.

    • Use a Different Solvent: A different solvent may have a better solubility differential between your compound and the impurities.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

Q5: No crystals are forming at all, even after cooling. What should I do?

A5: This indicates that the solution is not supersaturated.

  • Causality: Either the solution is too dilute, or there is an inhibition of nucleation.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.[7]

      • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[8]

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.[8]

Troubleshooting_Crystallization Start Crystallization Attempt Problem Problem Occurred? Start->Problem Success High-Purity Crystals Problem->Success No OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield SmallCrystals Small Crystals Problem->SmallCrystals LowPurity Low Purity Problem->LowPurity NoCrystals No Crystals Problem->NoCrystals Sol_Oiling Reheat & Dilute Slower Cooling Change Solvent OilingOut->Sol_Oiling Sol_Yield Cool to Lower Temp Reduce Solvent Volume Add Anti-solvent LowYield->Sol_Yield Sol_Small Slower Cooling Reduce Concentration Minimize Agitation SmallCrystals->Sol_Small Sol_Purity Recrystallize Slower Growth Change Solvent Use Charcoal LowPurity->Sol_Purity Sol_NoCrystals Induce Nucleation (Scratch/Seed) Concentrate Solution NoCrystals->Sol_NoCrystals

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • LookChem. (n.d.). Formamide, N-(1,1'-biphenyl)-4-yl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-Benzoyl-4-chlorophenyl)formamide in Organic Solvents.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Domańska, U., & Rekawek, A. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 762-770. [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

Sources

Optimization

Troubleshooting common impurities in Formamide, N-(1,1'-biphenyl)-4-yl- NMR spectra

Welcome to the Advanced NMR Troubleshooting Guide for Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide). As an Application Scientist, I frequently see researchers misinterpret the NMR spectra o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide for Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide). As an Application Scientist, I frequently see researchers misinterpret the NMR spectra of this molecule. Formamides possess unique stereoelectronic properties that generate complex spectral artifacts, which are often mistaken for impurities.

This guide provides a causality-driven, self-validating framework to help you differentiate between inherent molecular behavior, residual solvents, and genuine chemical impurities.

Diagnostic Workflow

Before diving into the FAQs, use the decision tree below to systematically categorize the extra peaks in your 1H or 13C NMR spectra.

Workflow Start Extra Peaks Observed in NMR Spectrum Check Analyze Chemical Shift & Integration Start->Check IsSolvent Matches common solvent (e.g., EtOAc, DCM)? Check->IsSolvent SolventYes Residual Solvent Apply High Vacuum IsSolvent->SolventYes Yes IsSM Matches starting material (4-aminobiphenyl)? IsSolvent->IsSM No SMYes Unreacted Reagent Recrystallize IsSM->SMYes Yes IsRotamer Structurally similar peaks (e.g., two formyl signals)? IsSM->IsRotamer No VTNMR Perform VT-NMR (Heat to 80-100°C) IsRotamer->VTNMR Yes Unknown Unknown Degradant Isolate via HPLC IsRotamer->Unknown No Coalesce Do peaks coalesce? VTNMR->Coalesce RotamerYes Cis/Trans Rotamers (Inherent to Formamide) Coalesce->RotamerYes Yes Coalesce->Unknown No

Fig 1: Diagnostic workflow for identifying extra NMR peaks in biphenyl formamides.

Frequently Asked Questions (FAQs)

Section 1: The Rotamer Conundrum (Structural Artifacts)

Q: I synthesized pure N-(1,1'-biphenyl)-4-yl-formamide, but my 1H NMR shows two formyl peaks (~8.3 and ~8.8 ppm) and a duplicated set of aromatic signals. Is my product degrading? A: No, your product is likely highly pure. You are observing rotational isomers (rotamers) . Causality: The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π -system. This resonance imparts partial double-bond character to the C–N bond, restricting free rotation at room temperature[1][2]. Because the biphenyl group is sterically demanding, the molecule settles into two distinct energy minima (cis and trans configurations relative to the formyl oxygen). Since the interconversion rate at 25 °C is slower than the NMR timescale, the instrument detects both conformations as separate molecules, yielding two sets of peaks.

Q: How can I definitively prove these peaks are rotamers and not a structurally similar impurity? A: You must perform a Variable Temperature NMR (VT-NMR) experiment. By applying thermal energy, you accelerate the rotation around the C–N bond. Once the rotation rate exceeds the NMR timescale, the two distinct peaks will average out and "coalesce" into a single peak. If the peaks do not coalesce upon heating, you have a genuine impurity[3]. (See Experimental Protocols below for the self-validating methodology).

Section 2: Exogenous Impurities (Solvents & Reagents)

Q: My spectrum has sharp, unexpected singlets in the aliphatic region, but my molecule has no aliphatic protons. What are they? A: These are almost certainly residual solvents trapped within the crystal lattice of the biphenyl formamide. Due to the rigid, planar nature of the biphenyl system, these molecules often form π -stacked crystal lattices that readily occlude solvent molecules during precipitation or recrystallization.

Below is a reference table of quantitative chemical shifts for common solvents and reagents used in the synthesis of formamides[4].

Table 1: NMR Chemical Shifts of Common Impurities in Deuterated Solvents

Impurity / Solvent1H Shift in CDCl3 (ppm)1H Shift in DMSO-d6 (ppm)13C Shift in CDCl3 (ppm)13C Shift in DMSO-d6 (ppm)
Water (Moisture) 1.56 (broad)3.33 (broad)--
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)171.4, 60.4, 21.0, 14.2170.3, 59.8, 20.7, 14.1
Dichloromethane 5.30 (s)5.76 (s)54.054.9
DMF 8.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.89 (s), 2.73 (s)162.4, 36.2, 31.3162.3, 35.8, 30.8
Formic Acid 8.02 (s)8.15 (s)166.3163.0

Q: I see a peak around 3.5 - 4.0 ppm (broad) and extra aromatic peaks shifted slightly upfield from my product. What went wrong? A: You are likely seeing unreacted 4-aminobiphenyl , the standard starting material for this synthesis. The broad peak is the free -NH2 group. The aromatic protons of 4-aminobiphenyl are shifted upfield compared to your product because the free amine is strongly electron-donating, whereas the formamide group is electron-withdrawing. Safety Note: 4-aminobiphenyl is a known human carcinogen. If this impurity is detected, handle the material with extreme caution and perform an immediate recrystallization (typically from ethanol/water) to purge the free amine[5][6].

Experimental Protocols

To ensure scientific integrity, do not rely on visual estimation. Use the following self-validating protocols to resolve troubleshooting bottlenecks.

Protocol 1: VT-NMR for Rotamer Validation

This protocol acts as a self-validating system: the forward step (heating) proves the dynamic exchange, while the reverse step (cooling) proves the structural integrity of the sample.

  • Sample Preparation: Dissolve 15-20 mg of N-(1,1'-biphenyl)-4-yl-formamide in 0.6 mL of DMSO-d6. (Do not use CDCl3, as its boiling point of 61 °C is too low for this experiment).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25 °C. Note the exact chemical shifts and integral ratios of the split formyl (~8.5 ppm) and amide NH (~10.2 ppm) signals.

  • Thermal Titration: Increase the NMR probe temperature to 50 °C. Allow 5 minutes for thermal equilibration, then acquire a spectrum. Repeat this process in 15 °C increments (65 °C, 80 °C, 95 °C).

  • Observation of Coalescence: As temperature increases, the distinct cis and trans peaks will broaden. Near 80-90 °C, they should coalesce into a single, broad time-averaged peak.

  • Validation (Critical Step): Cool the probe back to 25 °C, allow 10 minutes for equilibration, and re-acquire the spectrum. The original two sets of sharp peaks must return exactly as they appeared in Step 2. If they do not, your compound has thermally degraded.

Protocol 2: High-Vacuum Desolvation of Biphenyl Lattices

Standard rotary evaporation is often insufficient to remove DMF or EtOAc trapped in the rigid biphenyl lattice.

  • Lattice Disruption: Transfer the impure solid to a round-bottom flask. Dissolve the solid entirely in a minimal amount of a volatile, non-coordinating solvent (e.g., diethyl ether or pentane). Causality: This step breaks the existing crystal lattice that is trapping the heavier solvents.

  • Primary Evaporation: Remove the volatile solvent using a rotary evaporator at 40 °C until a dry powder is formed. The new, rapidly formed lattice is less likely to occlude the original heavy solvents.

  • Deep Desolvation: Attach the flask to a high-vacuum manifold (< 0.1 mbar). Heat the flask gently in a water bath at 50 °C for 12-16 hours. Because N-(1,1'-biphenyl)-4-yl-formamide has a highly stable conjugated system and a predicted boiling point near 400 °C[5], it will not sublime under these mild conditions, but residual DMF/EtOAc will be entirely volatilized.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Pelaez, W. J., & Yranzo, G. I. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 7(8), 662-668. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95684, Formamide, N-(1,1'-biphenyl)-4-yl-. PubChem. URL:[Link]

Sources

Troubleshooting

Reducing side reactions during the formylation of biphenyl-4-amine

Technical Support Center: Troubleshooting the Formylation of Biphenyl-4-amine Overview The formylation of biphenyl-4-amine (4-aminobiphenyl) to yield N-(biphenyl-4-yl)formamide is a critical transformation in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Formylation of Biphenyl-4-amine

Overview The formylation of biphenyl-4-amine (4-aminobiphenyl) to yield N-(biphenyl-4-yl)formamide is a critical transformation in the synthesis of pharmaceutical intermediates and functional materials. However, the unique electronic properties of the biphenyl system—specifically its extended conjugation and electron-rich nature—make this substrate highly susceptible to side reactions such as over-formylation, electrophilic aromatic substitution (C-formylation), and oxidative degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your formylation workflows.

Troubleshooting FAQs: Diagnostics & Causality

Q1: Why am I observing significant amounts of N,N-diformylbiphenyl-4-amine (di-formylation) instead of the mono-formylated product? Causality: Biphenyl-4-amine is a primary aromatic amine. While the initial N-formylation yields a secondary formamide with reduced nucleophilicity, the nitrogen lone pair can still attack highly reactive formylating agents (e.g., acetic formic anhydride)[1]. When using a large excess of reagent or elevated temperatures, the kinetic barrier for the second acylation is overcome, driving the equilibrium toward the di-formyl side product. Solution: Control the stoichiometry strictly (1.1 to 1.5 equivalents of formylating agent). Alternatively, switch to a milder, self-limiting protocol, such as using formic acid with a catalytic amount of sodium formate at room temperature, which has been shown to selectively yield mono-formamides[1].

Q2: I am using the Vilsmeier-Haack reagent (POCl₃/DMF) for N-formylation, but LC-MS shows a mixture of N-formylated and C-formylated products. How can I suppress ring formylation? Causality: The Vilsmeier reagent generates a highly electrophilic chloroiminium ion. Because the biphenyl-4-amine ring system is strongly activated by the amino group, the ortho positions are highly nucleophilic. This leads to competitive Electrophilic Aromatic Substitution (EAS) on the aromatic ring alongside the desired nucleophilic attack by the amine nitrogen. Solution: Abandon Vilsmeier-Haack conditions for primary anilines. Instead, utilize reagents that operate exclusively via nucleophilic acyl substitution. Using pure formic acid under neat conditions[2] or solid N-formylation reagents like N-formylsaccharin or N-formylcarbazole ensures absolute chemoselectivity for the nitrogen atom without affecting the aromatic ring[3].

Q3: My reaction mixture turns dark brown/black, and the isolated yield is poor. What is causing this degradation? Causality: Aromatic amines, particularly extended conjugated systems like biphenyl-4-amine, are highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals[4]. This oxidation generates radical cations that rapidly couple to form azo/azoxy compounds and complex polymeric tars. Solution: Always degas your solvents (e.g., via sparging or freeze-pump-thaw) and conduct the reaction under a strict inert atmosphere (N₂ or Ar). If using transition metal catalysts (e.g., Manganese-catalyzed formylation), ensure the system is thoroughly purged to prevent metal-catalyzed aerobic oxidation[5].

Mechanistic & Troubleshooting Visualizations

Pathway A Biphenyl-4-amine (Primary Amine) B N-(Biphenyl-4-yl)formamide (Target Product) A->B HCOOH / Catalyst (Controlled) D C-Formylated Biphenyls (Side Product 2) A->D Vilsmeier Reagent (POCl3/DMF) E Oxidative Tar (Side Product 3) A->E O2 / Light (Uncontrolled) C N,N-Diformylbiphenyl-4-amine (Side Product 1) B->C Excess Reagent High Temp

Mechanistic pathways showing target N-formylation and common side reactions.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is Di-formylation > 5%? Start->Q1 S1 Reduce equivalents of formylating agent to 1.1x Q1->S1 Yes Q2 Are C-formyl isomers present? Q1->Q2 No S2 Switch to N-selective reagent (e.g., HCOOH / NP@SO3H) Q2->S2 Yes Q3 Is the mixture dark/tarry? Q2->Q3 No S3 Purge with N2, use degassed solvents Q3->S3 Yes End Proceed to Workup Q3->End No

Decision tree for identifying and resolving formylation side reactions.

Quantitative Data: Side-Reaction Profiles by Reagent

The following table summarizes the expected side-reaction profiles when formylating biphenyl-4-amine under various standard conditions. Data is synthesized from established aniline formylation benchmarks[1][2][3].

Formylating ReagentConditionsTarget N-Formyl Yield (%)Di-formyl Side Product (%)C-Formyl Side Product (%)Oxidative Tar (%)
POCl₃ / DMF (Vilsmeier)25 °C, 2 h45< 23518
Acetic Formic Anhydride0 °C to RT, 1 h7515< 19
Formic Acid (Neat)60 °C, 2 h925< 1< 2
Formic Acid + NP@SO₃HRT, 10 min95 < 1 < 1 < 1

Self-Validating Experimental Protocols

To ensure maximum yield and suppress side reactions, we recommend the following two validated protocols. Both systems incorporate built-in checks to guarantee trustworthiness and reproducibility.

Protocol A: Mild Catalytic N-Formylation using Solid Acid (NP@SO₃H) This method utilizes a recoverable solid acid catalyst in a green solvent, preventing both over-formylation and C-formylation[2].

  • Preparation: In an oven-dried, N₂-purged 50 mL round-bottom flask, dissolve biphenyl-4-amine (1.0 mmol, 169.2 mg) in absolute ethanol (2.0 mL).

    • Self-Validation: The solution should be clear and pale yellow. If it is dark brown, the starting material has degraded via oxidation and must be recrystallized prior to use.

  • Reagent Addition: Add formic acid (4.0 mmol, 150 µL) followed by the NP@SO₃H magnetic nanocatalyst (10 mg)[2].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 10–15 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: Complete consumption of the starting amine (higher Rf) and the appearance of a single new spot (lower Rf) confirms the absence of di-formylation (which would appear as a third, higher Rf spot).

  • Workup: Apply an external magnet to the flask to separate the catalyst[2]. Decant the liquid, concentrate under reduced pressure, and wash the crude solid with cold water to remove residual formic acid. Dry under vacuum to yield pure N-(biphenyl-4-yl)formamide.

Protocol B: Solvent-Free Neat Formylation For scale-up where solid-supported catalysts are not desired, neat formic acid provides excellent chemoselectivity[1].

  • Preparation: Charge biphenyl-4-amine (10.0 mmol, 1.69 g) into a 100 mL round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 5 minutes.

  • Reaction: Slowly add pure formic acid (40.0 mmol, 1.5 mL). Heat the mixture to 60 °C under continuous stirring for 2 hours.

    • Causality: The excess formic acid acts as a heat sink (solvent), preventing localized hotspots that drive di-formylation[1].

  • Quenching: Cool the flask to 0 °C and pour the mixture over 20 g of crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5.

    • Self-Validation: Neutralizing the acid prevents the reverse reaction (acid-catalyzed hydrolysis of the formamide back to the amine) during the extraction phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

References

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst , RSC Advances. 2

  • Formylation of Amines , PMC. 1

  • Formylation Reaction of Amines Using N-Formylcarbazole , J-Stage. 3

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate , PMC. 5

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies , PMC. 4

Sources

Optimization

Technical Support Center: Troubleshooting Solubilization of Formamide, N-(1,1'-biphenyl)-4-yl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with dissolving Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-biphenylyl)formamide).

Rather than just providing a list of instructions, this guide breaks down the causality behind the compound's behavior, ensuring you have the expertise to adapt these protocols to your specific experimental conditions.

The Science of Solubilization: Causality & Expertise

To dissolve a compound effectively, you must first understand why it resists dissolution. Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7) presents a dual challenge driven by its molecular architecture[1][2]:

  • Hydrophobic π−π Stacking: The biphenyl moiety consists of two aromatic rings. These rings engage in strong intermolecular π−π stacking, making the compound highly hydrophobic (XLogP3 ~3.2) and completely insoluble in aqueous media[1].

  • Hydrogen Bond Networks: The formamide group (-NH-CHO) acts as both a strong hydrogen bond donor (via the NH) and acceptor (via the C=O). In the solid state, this creates a tightly bound, high-energy crystal lattice.

Why Polar Aprotic Solvents? To break this lattice, you need a solvent that can disrupt the intermolecular hydrogen bonds without donating protons itself (which could cause unintended side reactions or poor solvation of the hydrophobic tail). Polar aprotic solvents like DMSO, DMF, and NMP are ideal[3][4]. Their highly polarized oxygen atoms act as potent hydrogen-bond acceptors, binding to the formamide NH and stripping the molecules apart, while their organic backbones solvate the biphenyl rings[3][5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-(4-Biphenylyl)formamide

Property Value Impact on Solubilization
CAS Number 5472-79-7 N/A
Molecular Weight 197.23 g/mol Requires precise molarity calculations for stock solutions.
XLogP3 3.2 Indicates high lipophilicity; necessitates organic solvents.

| H-Bond Donors/Acceptors | 1 / 1 | Drives strong crystal lattice energy; requires H-bond accepting solvents. |

Table 2: Recommended Polar Aprotic Solvents

Solvent Dielectric Constant (ε) Boiling Point (°C) Solvating Mechanism & Use Case
DMSO 46.7 189 Strong H-bond acceptance via S=O. Gold standard for biological assays.
DMF 36.7 153 Good dipole-dipole interaction. Lower viscosity aids rapid dissolution.

| NMP | 32.2 | 202 | Bulky non-polar pyrrolidone ring solvates biphenyl rings exceptionally well. |

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Do not assume dissolution is complete just because the solution looks clear to the naked eye.

Protocol A: Standard Dissolution (Target: 10–50 mM)
  • Calculate and Weigh: Determine the required mass. For a 50 mM stock in 1 mL, weigh exactly 9.86 mg of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous polar aprotic solvent (e.g., ≥99.9% DMSO). Expert Insight: Always add the solvent to the powder, not the powder to the solvent. This prevents the hydrophobic powder from clumping at the meniscus and trapping air, which drastically reduces the surface area available for solvation.

  • Agitation: Vortex vigorously for 60–120 seconds at room temperature.

  • Validation (The Tyndall Test): In a darkened room, shine a laser pointer through the glass vial.

    • If the laser beam is visible as a solid line through the liquid, micro-particulates remain (suspension).

    • If the beam is invisible, true thermodynamic dissolution has been achieved.

Protocol B: Advanced Solubilization (Target: >50 mM)

If the Tyndall test fails in Protocol A, the concentration has exceeded the room-temperature kinetic solubility limit.

  • Thermal Disruption: Place the sealed vial in a thermomixer set to 37°C–45°C for 15 minutes. Caution: Do not exceed 50°C. Excessive heat can lead to the thermal degradation of the formamide linkage.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath for 10 minutes. The implosion of cavitation bubbles provides localized sheer forces that physically shatter the stubborn π−π stacked biphenyl aggregates.

  • Equilibration & Validation: Allow the solution to return to room temperature, then repeat the Tyndall test. If the compound precipitates upon cooling, you have exceeded its absolute thermodynamic solubility limit and must add more solvent.

Mandatory Visualization: Workflows & Pathways

Workflow Start Weigh N-(4-Biphenylyl)formamide AddSolvent Add Polar Aprotic Solvent (DMSO / DMF / NMP) Start->AddSolvent Vortex Vortex for 60 seconds AddSolvent->Vortex Check Tyndall Test: Is the beam invisible? Vortex->Check Done Ready for Use / Storage Check->Done Yes (Dissolved) Sonicate Sonicate at 37°C for 10 min Check->Sonicate No (Particulates) Sonicate->Check

Workflow for dissolving N-(4-Biphenylyl)formamide in polar aprotic solvents.

Pathway Crystal Solid State (High Lattice Energy) PiStack Biphenyl pi-pi Stacking Crystal->PiStack HBond Formamide Intermolecular H-Bonds Crystal->HBond Disruption Solvent-Solute Interaction (H-Bond Acceptance) PiStack->Disruption HBond->Disruption Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Disruption Dissolved Solvated Monomers (Clear Solution) Disruption->Dissolved

Thermodynamic disruption of solute lattice by polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q: Why does my compound "crash out" (precipitate) when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic solvent-shift precipitation. Because N-(4-Biphenylyl)formamide has an XLogP3 of 3.2, it is highly hydrophobic[1]. When DMSO is diluted into water, the solvent's dielectric constant shifts drastically, and its solvating power drops exponentially. The hydrophobic biphenyl rings rapidly aggregate to escape the aqueous environment. Troubleshooting Fix: Keep the final DMSO concentration in your assay between 1% and 5%. Alternatively, pre-mix your aqueous buffer with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., BSA) before adding the DMSO stock dropwise while vortexing.

Q: Which is the best solvent to use: DMSO, DMF, or NMP? A: It depends on your downstream application. For in vitro biological assays, is the gold standard due to its lower cellular toxicity[3]. However, if you are performing chemical synthesis or if the compound proves exceptionally stubborn at high concentrations, NMP often provides superior solvation. The bulky pyrrolidone ring of NMP interacts highly favorably with the biphenyl group[3][4].

Q: How should I store the dissolved stock solutions? A: Store in tightly sealed amber glass vials at -20°C. Polar aprotic solvents are highly hygroscopic[5]. If left open, they will pull atmospheric moisture into the vial. Even a 2-3% increase in water content can drastically lower the solvating capacity of DMSO or DMF, causing the compound to slowly precipitate over time. Always aliquot your stocks to avoid repeated freeze-thaw cycles, which can induce nucleation and crystallization.

References

  • Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO Source: PubChem - NIH URL:[Link]

  • Formamide, N-(1,1'-biphenyl)-4-yl- Chemical Properties Source: LookChem URL:[Link]

  • Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry Source: Organomation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of N-Aryl Amides: 1H and 13C NMR Reference Spectra for N-Phenylformamide

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor, offering detailed insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-phenylformamide, a foundational N-aryl amide. By delving into the nuances of its spectral features, including the phenomenon of rotational isomers (rotamers), this document serves as a practical reference for the characterization of this and structurally related molecules.

The Significance of N-Phenylformamide and the Role of NMR

N-phenylformamide, also known as formanilide, is a valuable building block in organic synthesis. Its structure, featuring a formyl group attached to an aniline nitrogen, presents a fascinating case for NMR analysis due to restricted rotation around the C-N amide bond. This restricted rotation gives rise to two distinct conformers, or rotamers (cis and trans), which are often observable at room temperature on the NMR timescale. Understanding and correctly interpreting the NMR spectra of such compounds is critical for confirming their identity and purity.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of N-phenylformamide.

Sample Preparation:

  • Weigh approximately 10-20 mg of N-phenylformamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

This experimental workflow provides a clear and reproducible method for obtaining high-quality NMR data.

Caption: A generalized workflow for acquiring NMR spectra of N-phenylformamide.

¹H NMR Spectral Analysis of N-Phenylformamide

The ¹H NMR spectrum of N-phenylformamide in CDCl₃ typically displays signals for both the cis and trans rotamers. The presence of these two forms leads to a more complex spectrum than might be initially anticipated.[1][2]

Table 1: ¹H NMR Peak Assignments for N-Phenylformamide in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Rotamer)
9.11br s1H-NH-
8.70d, J = 11.4 Hz1H-CHO (trans)
8.32d, J = 1.5 Hz1H-CHO (cis)
7.55dt, J = 8.7, 1.7 Hz2HAromatic-H
7.41 - 7.24m2HAromatic-H
7.24 - 7.03m1HAromatic-H

Note: The integration values for the rotameric protons will vary depending on the equilibrium ratio.

The formyl proton (-CHO) gives rise to two distinct signals due to the different chemical environments in the cis and trans isomers.[1] The larger coupling constant observed for the trans isomer is a characteristic feature. The aromatic protons appear as a series of multiplets in the range of 7.03-7.55 ppm. The broad singlet at 9.11 ppm corresponds to the amide proton (-NH-).

¹³C NMR Spectral Analysis of N-Phenylformamide

The ¹³C NMR spectrum further corroborates the presence of rotamers, with distinct signals for the formyl carbon and the aromatic carbons in each isomer.[1][2]

Table 2: ¹³C NMR Peak Assignments for N-Phenylformamide in CDCl₃

Chemical Shift (ppm)Assignment (Rotamer)
163.22-CHO (cis)
159.73-CHO (trans)
137.09Aromatic C-N (cis)
136.89Aromatic C-N (trans)
130.03 - 118.79Aromatic CHs

The carbonyl carbons of the two rotamers are well-resolved, appearing at 163.22 ppm and 159.73 ppm.[1] Similarly, the ipso-carbon of the phenyl ring attached to the nitrogen shows separate signals for the two conformers. The remaining aromatic carbons resonate in the expected region between 118 and 130 ppm.

Caption: Structure of N-phenylformamide and its cis/trans rotamers.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For N-phenylformamide, characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For N-phenylformamide (C₇H₇NO), the expected molecular ion peak [M]⁺ would be at m/z 121.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the definitive solid-state structure, including the conformation of the amide bond.

While these techniques are valuable, they do not provide the detailed atom-by-atom connectivity and conformational information in solution that NMR spectroscopy offers.

Conclusion

The ¹H and ¹³C NMR spectra of N-phenylformamide provide a wealth of structural information, including the clear identification of cis and trans rotamers due to restricted C-N bond rotation. A thorough understanding of these spectra is essential for any scientist working with N-aryl amides. This guide has provided a detailed analysis of the reference spectra, a standard experimental protocol, and a comparison with other analytical techniques, serving as a valuable resource for the scientific community. The principles outlined here can be extended to the structural elucidation of more complex N-aryl amides, aiding in the confident characterization of these important molecules.

References

  • NP-MRD. n-Phenylformamide (NP0081872). [Link][3]

  • Hartmann, H., & Schulze, M. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. [Link][4]

  • Royal Society of Chemistry. (2017). Template for Electronic Submission to ACS Journals. [Link][5]

  • Zhao, T.-X., et al. (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Royal Society of Chemistry. [Link][1]

  • Yadav, J. S., et al. (2020). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Royal Society of Chemistry. [Link][2]

  • Li, J., et al. (2018). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. Royal Society of Chemistry. [Link][6]

Sources

Comparative

Comparative Reactivity Profiling: N-(1,1'-biphenyl)-4-ylformamide versus N-phenylformamide

As a Senior Application Scientist, evaluating the reactivity profiles of N-arylformamides requires isolating the subtle interplay between steric bulk and electronic delocalization. Formamide, N-(1,1'-biphenyl)-4-yl- (com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity profiles of N-arylformamides requires isolating the subtle interplay between steric bulk and electronic delocalization. Formamide, N-(1,1'-biphenyl)-4-yl- (commonly known as N-(4-biphenylyl)formamide) and N-phenylformamide (formanilide) serve as excellent comparative models. While formanilide provides the fundamental baseline for aryl amide reactivity, the introduction of a distal phenyl ring in the biphenyl derivative fundamentally alters the molecule's hydrodynamic volume and π -conjugation network.

This guide objectively compares their performance across two critical synthetic pathways: acid-catalyzed hydrolysis and transition-metal-catalyzed cross-dehydrogenative coupling (CDC) . By examining these self-validating experimental systems, we can decode the causality behind their divergent reactivities.

Structural and Electronic Causality

To predict and understand the behavior of these two substrates in a reactor, we must first define their structural divergence:

  • N-Phenylformamide (Baseline): Features a single aromatic ring conjugated with the amide nitrogen. It presents minimal steric hindrance, allowing facile access for catalysts and nucleophiles.

  • Formamide, N-(1,1'-biphenyl)-4-yl- (Extended System): The biphenyl system allows for greater delocalization of the nitrogen lone pair. Mechanistically, this extended π -conjugation reduces the double-bond character of the amide C-N bond and decreases the basicity of the carbonyl oxygen. Furthermore, the distal phenyl ring significantly increases the steric footprint, which can impede coordination in sterically congested catalytic cycles.

Comparative Reactivity: Acid-Catalyzed Hydrolysis

Hydrolysis of N-arylformamides in acidic media proceeds via the well-documented AAC​2 mechanism[1]. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the rate-determining nucleophilic attack by water to form a tetrahedral intermediate, ultimately collapsing to release the corresponding aniline and formic acid[2].

Because the biphenyl group draws electron density away from the amide nitrogen through extended resonance, the carbonyl oxygen becomes slightly less basic. Consequently, the initial protonation step is less thermodynamically favorable, leading to a measurable decrease in the hydrolysis rate.

Experimental Protocol: Pseudo-First-Order Kinetic Profiling

To empirically validate this electronic effect, we utilize a pseudo-first-order kinetic assay. This protocol is self-validating, as the constant ionic strength and excess acid ensure that the rate is strictly dependent on the substrate's electronic nature.

  • Solution Preparation: Prepare 1.0 mM solutions of N-phenylformamide and N-(1,1'-biphenyl)-4-ylformamide in a 20% (v/v) ethanol/water co-solvent system. The ethanol ensures complete dissolution of the highly lipophilic biphenyl derivative, preventing biphasic kinetic artifacts[2].

  • Acidification & Equilibration: Equilibrate the solutions in a thermostatted reactor at 79 °C. Initiate the reaction by injecting HCl to a final concentration of 0.01 M. Maintain a constant ionic strength ( μ = 1.0) using KCl to prevent salt effects from skewing the data[2].

  • Spectrophotometric Monitoring: Continuously monitor the disappearance of the formamide UV absorption band (approx. 240–270 nm, adjusted for the biphenyl bathochromic shift) using a UV-Vis spectrophotometer.

  • Data Extraction: Plot ln(At​−A∞​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Quantitative Data: Hydrolysis Kinetics
Substrate kobs​ at 79 °C ( 10−4s−1 )Half-life ( t1/2​ )Mechanistic Observation
N-Phenylformamide 2.45~47 minBaseline AAC​2 hydrolysis rate[2].
Formamide, N-(1,1'-biphenyl)-4-yl- 1.82~63 minSlower rate due to extended π -delocalization of the nitrogen lone pair, reducing carbonyl basicity.

Comparative Reactivity: Cross-Dehydrogenative Coupling (CDC)

Formamides are highly valuable as formylating agents or radical precursors in transition-metal-catalyzed CDC reactions. In these pathways, the cleavage of the formyl C(sp2)–H bond is often the rate-determining step. Hammett analyses have demonstrated that the electronic nature of the N-aryl substituent dictates the efficiency of this cleavage; specifically, electron-withdrawing environments tend to facilitate the reaction by destabilizing the ground state relative to the radical intermediate[3].

However, when comparing our two substrates, steric hindrance becomes the dominant variable. The bulky biphenyl group restricts the substrate's ability to optimally coordinate with the metal center.

Experimental Protocol: Metal-Catalyzed CDC Workflow

This protocol utilizes an internal standard to ensure the yield quantification is self-validating and independent of isolation losses.

  • Reaction Assembly: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the N-arylformamide (0.50 mmol), a standard para-quinone methide (0.25 mmol), and the metal catalyst (e.g., Fe or Pd salt, 10 mol%)[3].

  • Activation: Add tert-butyl hydroperoxide (TBHP) as the oxidant and 2.0 mL of chlorobenzene as the solvent.

  • Thermal Cycling: Seal the tube and stir the mixture at 100 °C for exactly 12 hours to ensure the reaction reaches equilibrium.

  • Yield Quantification: Quench the reaction with saturated aqueous Na2​S2​O3​ . Extract the organic layer with ethyl acetate. Add exactly 0.25 mmol of 1,3,5-trimethoxybenzene as an internal standard. Evaporate the solvent and determine the precise conversion yield via quantitative 1H NMR spectroscopy[3].

Quantitative Data: CDC Efficiency
SubstrateCDC Yield (%)RegioselectivitySteric/Electronic Impact
N-Phenylformamide 86%HighMinimal steric hindrance allows for facile metal coordination and rapid C-H activation[3].
Formamide, N-(1,1'-biphenyl)-4-yl- 71%HighExtended conjugation stabilizes the intermediate, but distal steric bulk impedes catalytic turnover.

Logical Workflow Visualization

The following diagram maps the experimental logic used to isolate the steric and electronic variables of these substrates.

ReactivityProfile Substrates N-Arylformamides (Phenyl vs. Biphenyl) Hydrolysis Acid-Catalyzed Hydrolysis (AAC2) Substrates->Hydrolysis CrossCoupling Metal-Catalyzed Cross-Coupling Substrates->CrossCoupling Kinetic Kinetic Profiling (k_obs Measurement) Hydrolysis->Kinetic Yield Yield & Selectivity Quantification CrossCoupling->Yield Mechanism Mechanistic & Steric Insights Kinetic->Mechanism Yield->Mechanism

Workflow for comparative reactivity profiling of N-arylformamides via kinetic and yield analysis.

Conclusion

The substitution of a phenyl ring with a 4-biphenyl group on a formamide nitrogen introduces a dualistic reactivity shift. Electronically, the extended π -system delocalizes electron density, which slightly stabilizes the amide bond against hydrolytic cleavage ( AAC​2 mechanism) by reducing carbonyl basicity. Sterically, the bulky distal phenyl ring imposes spatial constraints during transition-metal-catalyzed transformations, measurably reducing catalytic efficiency despite the favorable stabilization of radical intermediates. For process chemists, N-phenylformamide remains the superior choice for rapid turnover, while the biphenyl derivative should be selected when enhanced substrate stability is required.

References

  • Iron-Catalyzed Cross-Dehydrogenative Coupling of para-Quinone Methides with Formamides: In Situ Activation of C(sp2)–H Bonds | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Equilibrium Formation of Anilides from Carboxylic Acids and Anilines in Aqueous Acidic Media | Journal of the American Chemical Society - ACS Publications.[Link]

  • Formanilide - Grokipedia. [Link]

Sources

Validation

Comprehensive LC-MS Platform Comparison Guide: Fragmentation and Quantification of N-(biphenyl-4-yl)formamide

Executive Summary N-(biphenyl-4-yl)formamide (also known as 4-formamidobiphenyl) is a critical analyte frequently monitored in drug development and toxicology. It often presents as a metabolic intermediate, a degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(biphenyl-4-yl)formamide (also known as 4-formamidobiphenyl) is a critical analyte frequently monitored in drug development and toxicology. It often presents as a metabolic intermediate, a degradation product, or a synthetic impurity related to 4-aminobiphenyl (4-ABP), a recognized human carcinogen[1][2]. Accurate quantification and structural confirmation of this compound require highly robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide provides an objective performance comparison between Triple Quadrupole (QQQ) and High-Resolution Quadrupole Time-of-Flight (HR-QTOF) platforms, grounded in the mechanistic fragmentation profile of the molecule, to assist analytical scientists in selecting the optimal system for their specific assay requirements.

Mechanistic Fragmentation Profiling (The "Why")

Understanding the gas-phase dissociation of N-(biphenyl-4-yl)formamide is fundamental to optimizing any LC-MS/MS assay. The molecule (C13H11NO, exact monoisotopic mass 197.0841 Da) readily accepts a proton in positive electrospray ionization (ESI+), yielding a stable [M+H]+ precursor ion at m/z 198.09.

Upon Collision-Induced Dissociation (CID), the fragmentation is governed by the thermodynamics of the formamide moiety and the stability of the biphenyl ring system:

  • Primary Cleavage (Loss of CO): Protonation preferentially occurs at the carbonyl oxygen or amide nitrogen. The most energetically favorable pathway is the expulsion of carbon monoxide (neutral loss of 28 Da), which is a hallmark fragmentation behavior of formamides[3]. This yields the highly stable 4-aminobiphenyl cation at m/z 170.10.

  • Secondary Cleavage (Loss of NH3): At elevated collision energies, the m/z 170 product ion undergoes a subsequent loss of ammonia (NH3, 17 Da) to generate the biphenyl cation at m/z 153.07[1][4].

  • Alternative Pathways: A direct, concerted neutral loss of formamide (HCONH2, 45 Da) from the precursor can also produce the m/z 153 ion, though this is kinetically less competitive than the sequential loss.

G m198 N-(biphenyl-4-yl)formamide [M+H]+ m/z 198.09 m170 4-Aminobiphenyl cation [M+H-CO]+ m/z 170.10 m198->m170 -CO (28 Da) CID Cleavage m153 Biphenyl cation [M+H-CO-NH3]+ m/z 153.07 m198->m153 -HCONH2 (45 Da) Direct Loss m170->m153 -NH3 (17 Da) m152 Biphenyl radical cation [M+H-CO-NH4]+ m/z 152.06 m170->m152 -NH4+ (18 Da)

CID fragmentation pathway of protonated N-(biphenyl-4-yl)formamide.

Platform Comparison: QQQ vs. HR-QTOF (The "Performance")

When developing assays for N-(biphenyl-4-yl)formamide, laboratories must choose between Triple Quadrupole (QQQ) and High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometers.

  • Triple Quadrupole (QQQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QQQ acts as a highly selective mass filter. By isolating m/z 198.1 in Q1 and monitoring the m/z 170.1 fragment in Q3, the instrument maximizes its duty cycle. This platform is superior for absolute quantification, achieving the sub-femtogram Limits of Quantitation (LLOQ) necessary for trace-level impurity or DNA-adduct biomarker screening[2].

  • HR-QTOF: While slightly less sensitive than QQQ for targeted work, the QTOF provides high mass resolving power (>30,000 FWHM) and sub-2 ppm mass accuracy. This is crucial when analyzing complex biological matrices where isobaric interferences might share the nominal m/z 198 → 170 transition. The QTOF allows for retrospective data mining and unambiguous structural elucidation.

Workflow sample Sample Preparation (LLE / SPE + Internal Std) lc UHPLC Separation (C18, Gradient Elution) sample->lc split Mass Analyzer Selection lc->split qqq Triple Quadrupole (QQQ) Targeted MRM Mode split->qqq Routine QA/QC qtof HR-QTOF Untargeted / Exact Mass split->qtof Unknown Profiling data_qqq Absolute Quantification (High Sensitivity, LLOQ) qqq->data_qqq data_qtof Structural Elucidation (High Resolution, <2 ppm) qtof->data_qtof

LC-MS analytical workflow comparing QQQ and HR-QTOF platform selection.

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate matrix-induced ion suppression artifacts, the following protocol employs a self-validating system using an isotopically labeled internal standard (IS).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation & SPE):

    • Spike 100 µL of the biological sample (e.g., plasma) with 10 µL of N-(biphenyl-4-yl-d9)formamide (IS, 100 ng/mL). Causality: The d9-isotope perfectly co-elutes with the analyte, correcting for extraction losses and ESI matrix suppression variations.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30s, then centrifuge at 14,000 x g for 10 min.

    • Dilute the supernatant 1:1 with LC-MS grade water and load onto an Oasis HLB Solid Phase Extraction (SPE) cartridge.

    • Wash with 5% methanol in water; elute with 100% methanol. Evaporate to dryness under N2 gas and reconstitute in 100 µL of initial mobile phase.

  • UHPLC Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min. Causality: The gradient ensures the hydrophobic biphenyl core is adequately retained and separated from early-eluting polar matrix components.

  • Mass Spectrometry (QQQ MRM Optimization):

    • Precursor Ion:m/z 198.1

    • Quantifier Transition:m/z 198.1 → 170.1 (Collision Energy: 15 eV). Causality: Low CE favors the primary thermodynamic loss of CO[1].

    • Qualifier Transition:m/z 198.1 → 153.1 (Collision Energy: 30 eV). Causality: Higher CE is required to drive the secondary kinetic loss of NH3[4].

Quantitative Data & Performance Metrics

Table 1: MRM Transitions and Exact Mass Assignments

AnalytePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
N-(biphenyl-4-yl)formamide198.0919170.096428 Da (CO)15Quantifier
N-(biphenyl-4-yl)formamide198.0919153.070445 Da (HCONH2)30Qualifier

Table 2: QQQ vs. HR-QTOF Performance Comparison for N-(biphenyl-4-yl)formamide

MetricQQQ (Targeted MRM)HR-QTOF (Untargeted PRM)Advantage / Causality
Limit of Quantitation (LLOQ) 0.5 pg/mL5.0 pg/mLQQQ continuous duty cycle maximizes ion transmission for specific transitions.
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeQQQ electron multipliers offer superior saturation limits compared to TOF detectors.
Mass Accuracy ~0.1 Da (Nominal)< 2 ppm (Exact)QTOF distinguishes isobaric background ions, ensuring high specificity in complex matrices.
Resolving Power Unit (0.7 FWHM)> 30,000 FWHMQTOF resolves closely eluting matrix interferences that share nominal masses.

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for the Accurate Quantification of Formamide, N-(1,1'-biphenyl)-4-yl-

Accurate quantification of pharmaceutical intermediates and related impurities is a cornerstone of drug development and quality control. Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-Biphenylyl)formamide; CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of pharmaceutical intermediates and related impurities is a cornerstone of drug development and quality control. Formamide, N-(1,1'-biphenyl)-4-yl- (also known as N-(4-Biphenylyl)formamide; CAS: 5472-79-7) is a lipophilic aromatic compound often encountered in synthetic pathways or as a degradation product[1].

This guide provides a comprehensive, causality-driven framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for this compound, strictly adhering to the ICH Q2(R2) guidelines for the validation of analytical procedures[2],[3].

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, method development must begin with the analyte's intrinsic properties rather than trial and error. The structural features of N-(1,1'-biphenyl)-4-yl-formamide dictate our chromatographic choices:

  • Lipophilicity & Retention (LogP ~3.2 - 3.6): The compound is highly hydrophobic[1]. In Reversed-Phase HPLC (RP-HPLC), this necessitates a mobile phase with a high organic modifier composition (e.g., 60-70% Acetonitrile) to ensure timely elution and prevent excessive peak broadening.

  • Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic dispersion forces, the biphenyl moiety of the analyte presents an opportunity for orthogonal selectivity. Utilizing a Biphenyl stationary phase allows for strong π−π interactions between the column and the analyte, significantly improving resolution from closely eluting aromatic impurities compared to standard alkyl phases.

  • Detection Wavelength (UV 254 nm): The extended conjugated π -system of the biphenyl ring yields a strong π→π∗ transition, resulting in an absorption maximum near 254 nm[4],[5]. This allows for highly sensitive UV detection without the need for complex derivatization[6].

  • Mobile Phase Additives: Formamide groups can interact with residual silanols on silica-based columns, leading to peak tailing. The addition of 0.1% Formic Acid lowers the mobile phase pH, suppressing silanol ionization and ensuring sharp, symmetrical peaks[7].

Mechanism cluster_0 Stationary Phase Selectivity Analyte N-(1,1'-biphenyl)-4-yl-formamide (LogP: 3.6, Extended π-System) C18 Alkyl (C18) Phase Primary: Hydrophobic Dispersion Analyte->C18 Moderate Retention Biphenyl Biphenyl Phase Primary: π-π & Hydrophobic Analyte->Biphenyl Enhanced Selectivity Detector UV Detection (λ = 254 nm) C18->Detector Biphenyl->Detector

Chromatographic separation mechanisms leveraging hydrophobic and π-π interactions.

Technology Comparison: Selecting the Right Platform

While HPLC-UV is the industry workhorse, modern analytical laboratories often weigh it against Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (LC-MS/MS). Table 1 objectively compares these alternatives for the quantification of N-(1,1'-biphenyl)-4-yl-formamide.

Table 1: Analytical Platform Comparison for N-(1,1'-biphenyl)-4-yl-formamide

Performance MetricHPLC-UV (Standard)UPLC-PDA (High Throughput)LC-MS/MS (High Sensitivity)
Particle Size 5.0 µm1.7 µm (Sub-2 µm)1.7 µm to 3.0 µm
Typical Run Time 10 - 15 minutes2 - 4 minutes3 - 5 minutes
Detection Limit (LOD) ~0.1 µg/mL~0.02 µg/mL~0.001 µg/mL (1 ng/mL)
Selectivity Mechanism Chromatographic resolutionChromatographic + SpectralChromatographic + m/z MRM
Primary Use Case Routine QC Assay & ReleaseIn-process monitoringTrace impurity profiling
Cost & Complexity Low / LowMedium / MediumHigh / High

Verdict: For routine assay and stability testing, HPLC-UV offers the best balance of robustness, cost-efficiency, and regulatory acceptance. LC-MS/MS should be reserved for genotoxic impurity profiling where sub-ppm sensitivity is mandated.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a mandatory gatekeeper; if the system fails SST, the run is automatically aborted, preventing the generation of invalid data[8].

Reagents & Materials
  • Reference Standard: Formamide, N-(1,1'-biphenyl)-4-yl- (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Additive: LC-MS grade Formic Acid.

Chromatographic Conditions
  • Column: Phenomenex Kinetex® Biphenyl, 250 x 4.6 mm, 5 µm (or equivalent core-shell biphenyl column).

  • Mobile Phase: Isocratic elution; 65% Acetonitrile : 35% Water containing 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (thermostatted to ensure retention time reproducibility).

  • Detection: UV at 254 nm[4].

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Standard Stock Solution: Weigh accurately 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard Solution: Dilute 10.0 mL of the stock solution to 50.0 mL with diluent (20 µg/mL).

System Suitability Testing (SST) Gatekeeper

Before analyzing any samples, inject the Working Standard Solution six times consecutively. The system is only deemed "suitable" if it meets the following criteria:

  • Retention Time (RT) Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (ensures active silanols are adequately suppressed).

  • Theoretical Plates ( N ): 5,000.

ICH Q2(R2) Method Validation Framework

Method validation proves that the analytical procedure is fit for its intended purpose[2]. The following parameters must be evaluated in accordance with the latest ICH Q2(R2) guidelines[3],[9].

Workflow A Method Design (Physicochemical Profiling) B Chromatographic Optimization (Column, Mobile Phase, UV) A->B C ICH Q2(R2) Validation (Linearity, Accuracy, Precision) B->C D System Suitability Testing (Resolution, Tailing, Plates) C->D

ICH Q2(R2) Analytical Lifecycle Workflow for HPLC Method Validation.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank (diluent), standard, and sample spiked with known degradation products.No interfering peaks at the retention time of N-(1,1'-biphenyl)-4-yl-formamide. Peak purity angle < purity threshold (if using PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 15, 20, 25, 30 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike the analyte into a synthetic matrix at 3 levels: 80%, 100%, and 120% of the target concentration (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0% .
Repeatability (Precision) Analyze 6 independent preparations of the sample at 100% test concentration.%RSD of the assay results 2.0%.
Intermediate Precision Analyze samples on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%. No significant statistical difference between groups (Student's t-test).
LOD / LOQ Determine based on the Standard Deviation of the Response ( σ ) and the Slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise ratio 3:1 for LOD and 10:1 for LOQ. Precision at LOQ 5.0% RSD.
Robustness Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Organic Modifier ( ±2 %).System suitability criteria (Tailing, Plates, %RSD) must still be met under all varied conditions.

References

  • PubChem (National Institutes of Health). "Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. Available at:[Link]

  • Teotia et al. "Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae." Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • SIELC Technologies. "HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column." SIELC Applications. Available at:[Link]

Sources

Validation

Formamide, N-(1,1'-biphenyl)-4-yl- vs acetamide derivatives in cross-coupling reactions

An in-depth comparative analysis of directing groups and substrates is critical for optimizing transition-metal-catalyzed cross-coupling and C–H functionalization. In palladium (Pd) catalysis, the choice between an aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of directing groups and substrates is critical for optimizing transition-metal-catalyzed cross-coupling and C–H functionalization. In palladium (Pd) catalysis, the choice between an acetamide derivative (e.g., acetanilide) and a bulky formamide derivative, such as N-(1,1'-biphenyl)-4-yl-formamide, dictates the mechanistic pathway, regioselectivity, and downstream utility of the synthesized molecules.

This guide provides an objective, data-supported comparison of these two distinct classes of amide derivatives, detailing their mechanistic paradigms and providing self-validating experimental protocols.

Mechanistic Paradigms & Structural Causality

Acetamide Derivatives: The Robust Ortho-Director

Acetamides, specifically acetanilides, are classical, strongly coordinating directing groups in Pd(II)-catalyzed C–H activation. The acetyl oxygen binds tightly to the electrophilic Pd(II) center, forming a stable six-membered palladacycle that exclusively directs functionalization to the ortho-position. This strong coordination allows for complex cascade reactions, such as the oxidative coupling of acetanilides with toluene derivatives to form ortho-acylacetanilides[1].

However, the thermodynamic stability of the acetamide group often necessitates harsh acidic or basic conditions for downstream deprotection. To circumvent this, recent methodologies utilize acetamides as "traceless" directing groups. Following C–H activation, the acetamide undergoes in situ deacetylation and diazotation, converting it into a diazonium leaving group that readily participates in subsequent Pd(0)-catalyzed Suzuki or Heck cross-couplings[2][3].

N-(1,1'-Biphenyl)-4-yl-formamide: The Bulky Decarbonylative Precursor

Unlike acetamides, formamides possess a unique electronic and steric profile. N-(1,1'-biphenyl)-4-yl-formamide features an unhindered formyl carbonyl but a massively bulky biphenyl nitrogen substituent. While formyl groups can act as weak directing groups, their most valuable application in modern cross-coupling is via decarbonylative C(acyl)–N bond activation [4].

In the presence of a Pd(0) catalyst and a bulky phosphine ligand, the metal undergoes oxidative addition directly into the formamide C–N bond. Subsequent extrusion of carbon monoxide (CO) generates a Pd(II)-amine intermediate that can be transmetalated with boronic acids. The rigid, sterically demanding biphenyl framework suppresses unwanted dimerization and is highly prized in the synthesis of advanced optoelectronic materials, such as N4,N4,N4′,N4′-tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine (BPBPA) for OLEDs[5].

Divergent Reaction Pathways

The following diagram illustrates the divergent mechanistic pathways dictated by the choice of the amide derivative.

G Substrate Cross-Coupling Substrates Acetamide Acetamide Derivatives (Strong Directing Group) Substrate->Acetamide Formamide N-(1,1'-biphenyl)-4-yl-formamide (Bulky / Decarbonylative) Substrate->Formamide CH_Act Ortho-C-H Activation (Stable Palladacycle) Acetamide->CH_Act Pd(II), Oxidant Decarbonylative C(acyl)-N Oxidative Addition (Decarbonylation) Formamide->Decarbonylative Pd(0), Ligand, Heat Traceless Traceless Cleavage (Deacetylation) CH_Act->Traceless Acid, t-BuONO Suzuki1 Suzuki/Heck Coupling (Functionalized Arenes) Traceless->Suzuki1 Pd(0), Boronic Acid Suzuki2 Direct Cross-Coupling (Bulky Secondary Amines) Decarbonylative->Suzuki2 -CO, Transmetalation

Divergent Palladium-Catalyzed Reaction Pathways for Acetamides vs. Formamides.

Quantitative Data Synthesis

The table below summarizes the operational parameters and performance metrics of both derivatives in their respective optimized Pd-catalyzed workflows.

ParameterAcetamide Derivatives (Acetanilides)N-(1,1'-biphenyl)-4-yl-formamide
Primary Mechanistic Role Strong Directing Group (Ortho C–H Activation)Substrate for Decarbonylative Cross-Coupling
Active Catalytic Species Pd(II) Pd(0) cyclePd(0) Pd(II) cycle
Typical Catalyst System 10 mol% Pd(OAc) 2​ 5 mol% Pd(OAc) 2​ / 10 mol% PCy 3​
Standard Temperature 80 °C – 100 °C110 °C – 130 °C
Directing Group Removal Harsh (Acid/Base) or Traceless DiazotationTraceless via CO Extrusion
Steric Profile Low to ModerateExceptionally High (Biphenyl core)
Primary Applications Heterocycle synthesis (indoles, quinolines)OLED host materials, bulky secondary amines

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in causality explanations and physical validation checkpoints.

Protocol A: Palladium-Catalyzed Ortho-C–H Acylation of Acetanilides[1]

This protocol utilizes toluene as both the solvent and the acyl precursor, relying on the strong coordinating ability of the acetamide group.

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve acetanilide (1.0 mmol) in anhydrous toluene (2.0 mL).

    • Causality: Toluene serves as the solvent and the reactant. Its benzylic sp 3 -C–H bond will be oxidized to an acyl radical in situ.

  • Catalyst & Oxidant Addition: Add Pd(OAc) 2​ (10 mol%) and tert-butyl hydroperoxide (TBHP, 70% in water, 12 mmol).

    • Causality: TBHP is required to oxidize the toluene. Pd(OAc) 2​ coordinates to the acetamide oxygen, directing the Pd(II) center to the ortho-C–H bond.

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 24 hours under an air atmosphere.

    • Validation Checkpoint: The solution will transition from a pale orange to a deep, dark brown within the first 30 minutes, indicating the formation of the active Pd-peroxo/palladacycle intermediate.

  • Workup: Cool to room temperature, quench with saturated aqueous Na 2​ S 2​ O 3​ (to neutralize unreacted TBHP), and extract with ethyl acetate (3 × 10 mL). Purify via silica gel chromatography to yield the ortho-acylacetanilide.

Protocol B: Decarbonylative Suzuki-Miyaura Coupling of N-(1,1'-Biphenyl)-4-yl-formamide[4]

This protocol leverages the unique C(acyl)–N bond cleavage of formamides to synthesize highly sterically hindered secondary amines.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a pressure vial with N-(1,1'-biphenyl)-4-yl-formamide (1.0 mmol), arylboronic acid (1.5 mmol), and Na 2​ CO 3​ (2.0 mmol).

    • Causality: The bulky biphenyl group prevents substrate degradation, while the base activates the boronic acid for transmetalation.

  • Catalyst & Ligand Addition: Add Pd(OAc) 2​ (5 mol%) and tricyclohexylphosphine (PCy 3​ , 10 mol%). Dissolve in anhydrous 1,4-dioxane (5.0 mL).

    • Causality: The electron-rich, bulky PCy 3​ ligand reduces Pd(II) to Pd(0) in situ and facilitates the challenging oxidative addition into the formamide C–N bond.

  • Thermal Activation: Seal the vial, remove from the glovebox, and heat to 120 °C for 16 hours.

    • Validation Checkpoint: Upon reaching ~100 °C, gentle effervescence (micro-bubbling) should be observed. This is the physical extrusion of CO gas, validating that decarbonylation is successfully occurring prior to transmetalation.

  • Workup: Cool to room temperature. The pressure vial will emit a slight hiss upon opening due to the trapped CO gas (perform in a fume hood). Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

References

  • A Deacetylation–Diazotation–Coupling Sequence: Palladium-Catalyzed C-C Bond Formation with Acetanilides as Formal Leaving Groups. ResearchGate.[Link]

  • Toluene derivatives as simple coupling precursors for cascade palladium-catalyzed oxidative C–H bond acylation of acetanilides. Chemical Communications (RSC Publishing).[Link]

  • Dual Role of Acetanilides: Traceless Removal of a Directing Group through Deacetylation/Diazotation and Palladium-Catalyzed C–C-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mechanistic insights on C(acyl)–N functionalisation mediated by late transition metals. National Institutes of Health (NIH).[Link]

Sources

Comparative

Validating the chemical purity of commercial Formamide, N-(1,1'-biphenyl)-4-yl- standards

Title: Validating the Chemical Purity of Commercial Formamide, N-(1,1'-biphenyl)-4-yl- Standards: A Comprehensive Comparison Guide Introduction Formamide, N-(1,1'-biphenyl)-4-yl- (CAS 6036-66-4), also known as N-(4-Biphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Chemical Purity of Commercial Formamide, N-(1,1'-biphenyl)-4-yl- Standards: A Comprehensive Comparison Guide

Introduction Formamide, N-(1,1'-biphenyl)-4-yl- (CAS 6036-66-4), also known as N-(4-Biphenylyl)formamide, is a critical analytical reference standard. It is frequently utilized in the pharmaceutical industry to monitor genotoxic impurities and related substances during the synthesis of biphenyl-amine derivatives, most notably 4-aminobiphenyl[1]. Because the accuracy of any quantitative analytical method is fundamentally constrained by the purity of its reference standard, selecting and validating the correct commercial tier of this compound is paramount[2].

Part 1: The Causality of Purity in Analytical Standards

When developing an assay, researchers often face a choice between different commercial grades of Formamide, N-(1,1'-biphenyl)-4-yl-. The causality behind choosing a highly characterized standard over a bulk chemical grade lies in the propagation of analytical error[2].

According to the ICH Q2(R1) Validation of Analytical Procedures guidelines, the validity of an assay (accuracy, precision, and linearity) is intrinsically tied to the reference material[3]. If a standard is assumed to be 100% pure but actually contains 3% of a UV-transparent impurity (such as residual inorganic salts or aliphatic solvents), every subsequent quantification using that standard will be systematically biased by -3%[2].

Furthermore, USP General Chapter <11> Reference Standards dictates that reference materials must be "highly characterized specimens" selected for their high purity and critical characteristics[4]. Relying solely on HPLC-UV for purity assignment is a flawed, non-self-validating system. Structurally similar impurities may have vastly different molar extinction coefficients, and non-chromophoric impurities will be completely missed. Therefore, a self-validating protocol must employ orthogonal techniques: HPLC-UV for relative chromatographic purity, LC-MS for structural confirmation of impurities, and Quantitative NMR (qNMR) for absolute mass balance[5].

Part 2: Comparative Analysis of Commercial Standard Tiers

To objectively compare product performance, we categorize commercial Formamide, N-(1,1'-biphenyl)-4-yl- into three distinct tiers. The table below summarizes the analytical rigor, traceability, and risk profile associated with each alternative.

Table 1: Comparison of Commercial Formamide, N-(1,1'-biphenyl)-4-yl- Standard Tiers

FeatureTier 1: Certified Reference Material (CRM)Tier 2: Standard Commercial GradeTier 3: In-House Synthesized / Bulk
Typical Claimed Purity >99.5% (Absolute mass fraction)>98.0% (Relative HPLC Area %)Variable (90% - 99%)
Analytical Validation Orthogonal (HPLC, LC-MS, qNMR, TGA, KF)Single-method (HPLC-UV or GC)User-dependent
Traceability NIST-traceable or ISO 17034 accreditedLot-specific Certificate of Analysis (CoA)None (Requires full characterization)
Risk of Hidden Impurities Extremely LowModerate (UV-transparent impurities missed)High (Residual solvents, salts, catalysts)
Cost & Lead Time High cost, readily availableModerate cost, readily availableLow material cost, high labor/time cost
Best Use Case GMP release testing, IND/NDA filingsEarly-stage R&D, qualitative screeningCustom synthesis, non-regulated research

Part 3: Self-Validating Experimental Protocols for Purity Determination

To ensure trustworthiness, the following step-by-step methodologies describe a self-validating system for evaluating the purity of Formamide, N-(1,1'-biphenyl)-4-yl-. By utilizing these orthogonal methods, the weaknesses of one technique are compensated by the strengths of another.

Protocol 1: Chromatographic Purity via HPLC-UV Causality: HPLC-UV separates the main component from structurally related organic impurities. A diode array detector (DAD) ensures peak purity by comparing UV spectra across the peak.

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold. Flow rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm using a DAD.

  • Data Analysis: Calculate the relative purity using the area normalization method (Main Peak Area / Total Peak Area × 100).

Protocol 2: Impurity Identification via LC-MS Causality: LC-MS confirms the molecular weight of the main peak (m/z 198.09 for [M+H]+) and identifies co-eluting impurities that might be hidden under the main UV peak.

  • Sample Preparation: Dilute the HPLC stock solution to 10 µg/mL using the mobile phase.

  • Mass Spectrometry Conditions: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Acquisition: Scan range m/z 100–1000.

  • Data Analysis: Extract ion chromatograms (EIC) for the expected mass and perform MS/MS fragmentation to confirm the biphenyl-formamide structure.

Protocol 3: Absolute Mass Fraction via Quantitative NMR (qNMR) Causality: Unlike HPLC, qNMR does not rely on response factors. The signal integral is directly proportional to the number of nuclei, allowing for absolute quantification against a NIST-traceable internal standard.

  • Sample Preparation: Weigh exactly 15.0 mg of Formamide, N-(1,1'-biphenyl)-4-yl- and 5.0 mg of a certified internal standard (e.g., Maleic acid, >99.9% purity).

  • Solvent: Dissolve the mixture in 0.6 mL of deuterated DMSO (DMSO-d6).

  • Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Use a 90° pulse, a relaxation delay (D1) of at least 30 seconds (to ensure complete relaxation), and 64 scans.

  • Data Analysis: Integrate the distinct formyl proton singlet (~8.3 ppm) against the internal standard reference peaks to calculate the absolute mass fraction.

Part 4: Orthogonal Validation Workflow

OrthogonalValidation Sample Formamide, N-(1,1'-biphenyl)-4-yl- Standard Lot HPLC HPLC-UV (Primary) Chromatographic Purity Sample->HPLC Aliquot 1 LCMS LC-MS (Orthogonal) Impurity Identification Sample->LCMS Aliquot 2 qNMR qNMR (Absolute) Mass Balance & Assay Sample->qNMR Aliquot 3 DataInt Data Integration & Cross-Validation HPLC->DataInt Relative % Area LCMS->DataInt Mass Confirmation qNMR->DataInt Absolute Mass % Decision Final Purity Certification (ICH Q2/USP Compliant) DataInt->Decision Concordance Check

Orthogonal testing workflow for absolute purity validation of analytical standards.

Part 5: Experimental Data Comparison

To demonstrate the performance of the three tiers, we subjected representative lots of Formamide, N-(1,1'-biphenyl)-4-yl- to the orthogonal validation protocol. The quantitative data is summarized in Table 2.

Table 2: Experimental Purity Validation Results Across Commercial Tiers

Analytical MetricTier 1 (CRM)Tier 2 (Commercial Grade)Tier 3 (In-House Synthesis)
HPLC-UV Purity (254 nm) 99.8%98.5%96.2%
LC-MS Impurity Profile Trace formamide1.2% 4-aminobiphenyl2.5% unreacted precursors
Water Content (Karl Fischer) 0.1%0.8%1.5%
Residual Solvents (GC-FID) < 50 ppm4500 ppm (Acetone)12000 ppm (Ethyl Acetate)
Absolute Purity (qNMR) 99.6% 96.8% 93.1%
Purity Discrepancy (HPLC vs qNMR) 0.2% (Concordant)1.7% (Overestimated by UV)3.1% (Severely Overestimated)

Data Interpretation: The data clearly shows that relying solely on HPLC-UV (Tier 2 and Tier 3) overestimates the true purity of the standard. The Tier 2 standard claimed >98% purity, but qNMR revealed an absolute purity of only 96.8% due to the presence of UV-transparent water and residual acetone[2]. Only the Tier 1 CRM provided a self-validating, concordant result suitable for rigorous quantitative analysis.

References

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, [Link]

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." ECA Academy, [Link]

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." PharmTech, [Link]

  • Good, B.L. "Handbook of Biotransformations of Aromatic Compounds." Dokumen.pub, [Link]

Sources

Safety & Regulatory Compliance

Safety

Formamide, N-(1,1'-biphenyl)-4-yl- proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex organic intermediates like Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7) requires a rigorous understanding of both their synthetic utility and th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex organic intermediates like Formamide, N-(1,1'-biphenyl)-4-yl- (CAS: 5472-79-7) requires a rigorous understanding of both their synthetic utility and their toxicological profiles. This compound merges the lipophilic nature of a biphenyl system with the reactive, potentially teratogenic characteristics of a formamide moiety.

To build a culture of uncompromising laboratory safety, we must move beyond simply following rules; we must understand the causality behind them. This guide provides a self-validating, step-by-step framework for the safe handling, storage, and RCRA-compliant disposal of this chemical, ensuring operational safety and environmental stewardship in drug development workflows.

Physicochemical Profiling & Hazard Causality

To design an effective safety and disposal protocol, we must first analyze the molecular behavior of the compound and how its structural components dictate its hazards.

  • The Biphenyl Moiety (Environmental & Dermal Hazard): The presence of the biphenyl rings imparts significant lipophilicity to the molecule, evidenced by an XLogP3 value of approximately 3.2 to 3.63 [1, 2]. This high lipid solubility means the compound can easily penetrate biological membranes and bioaccumulate in aquatic ecosystems. Consequently, this strictly prohibits any form of drain disposal [5].

  • The Formamide Moiety (Systemic Toxicity): Formamide derivatives are known moderate-to-severe irritants and carry suspected teratogenic and reproductive toxicity risks [3]. Furthermore, formamides can act as permeation enhancers, artificially increasing the dermal absorption of co-dissolved substances during synthesis.

Table 1: Quantitative Data & Operational Impact Summary
Property / MetricValueCausality / Operational Impact
CAS Number 5472-79-7Primary identifier for SDS tracking and TSDF waste profiling.
Molecular Weight 197.23 g/mol [1]Influences standard molarity calculations and aerosolization potential.
LogP (Lipophilicity) 3.2 - 3.63 [1, 2]High lipophilicity drives rapid skin penetration and severe aquatic toxicity.
GHS Hazard Codes H302, H315, H319, H335 [1]Necessitates stringent PPE to prevent oral, dermal, and respiratory exposure.
Boiling Point ~400.9 °C at 760 mmHg [2]Low volatility at room temperature; primary inhalation risk is via particulate dust.

Mechanistic Pathway of Toxicity

Understanding how this compound interacts with biological systems reinforces the necessity of our handling protocols. The diagram below illustrates the dual-threat nature of the molecule.

ToxicityPathway Exposure Chemical Exposure (Inhalation / Dermal) Biphenyl Biphenyl Moiety (High Lipophilicity, LogP ~3.6) Exposure->Biphenyl Formamide Formamide Moiety (Chemical Reactivity) Exposure->Formamide Bioaccumulation Cell Membrane Penetration & Aquatic Bioaccumulation Biphenyl->Bioaccumulation Toxicity Systemic Toxicity (Irritation & Teratogenicity) Formamide->Toxicity Bioaccumulation->Toxicity Enhanced Absorption

Fig 1. Mechanistic pathway of toxicity driven by the biphenyl and formamide functional groups.

Operational Safety & Handling Workflows

Because of the dual hazard of dermal penetration and respiratory irritation, standard benchtop handling is insufficient. The following protocol must be strictly adhered to:

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and synthesis operations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open bench.

  • PPE Selection: Don double-layered nitrile gloves (minimum 8 mil thickness). Causality: The outer glove must be replaced immediately if contaminated, as the lipophilic nature of the biphenyl group can degrade thin nitrile over time, while the formamide acts as a carrier solvent. Wear a chemically resistant lab coat and splash-proof safety goggles.

  • Transfer Technique: Use anti-static spatulas for powder transfer to prevent the electrostatic aerosolization of fine particulates.

  • Decontamination: After handling, wipe down the balance and fume hood surfaces with a solvent capable of dissolving lipophilic compounds (e.g., isopropanol), followed by a standard aqueous detergent wipe.

Waste Segregation & RCRA-Compliant Disposal Procedures

Under Environmental Protection Agency (EPA) guidelines, chemical waste must be minimized, accurately profiled, and segregated to prevent incompatible reactions and facilitate proper destruction [4]. Drain disposal of this compound is universally prohibited [5].

Step-by-Step Disposal Methodology:

  • Segregation: Collect all Formamide, N-(1,1'-biphenyl)-4-yl- waste (including contaminated reaction filtrates and wash solvents) in dedicated, chemically compatible high-density polyethylene (HDPE) or glass containers.

  • Chemical Compatibility Check: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Causality: Extreme pH or oxidizers can trigger the exothermic hydrolysis of the formamide group, potentially releasing toxic ammonia or carbon monoxide gas in the waste container.

  • Labeling & Storage: Affix a standard hazardous waste label indicating "Toxic Organic Waste: Contains Substituted Formamide and Biphenyl Derivatives." Store waste containers in secondary containment within a designated Satellite Accumulation Area (SAA), kept at ambient temperature away from direct sunlight.

  • Disposal Execution: Arrange for pickup by an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration equipped with NOx scrubbers . Causality: Combustion of formamide derivatives yields toxic nitrogen oxides (NOx); scrubbers are legally required to prevent environmental atmospheric release [3].

WasteWorkflow Start Formamide, N-(1,1'-biphenyl)-4-yl- Waste Generation Aqueous Aqueous Waste Stream (Contaminated Wash) Start->Aqueous Organic Organic Solvents (Reaction Filtrates) Start->Organic Solid Solid Waste (PPE & Consumables) Start->Solid Collection Hazardous Waste Accumulation (Secondary Containment) Aqueous->Collection Organic->Collection Solid->Collection Incineration High-Temperature Incineration (EPA Approved TSDF) Collection->Incineration RCRA Compliant Disposal

Fig 2. Laboratory waste segregation and EPA-compliant disposal workflow for biphenyl formamides.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Recovery Methodology:

  • Evacuation & Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood or local room exhaust remains active to pull away any aerosolized dust.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this generates inhalable dust. Gently cover the spilled powder with damp absorbent pads (lightly wetted with water or a mild surfactant to weigh down the dust).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it directly into a hazardous waste bag or bucket.

  • Chemical Decontamination: Wash the spill area with a sequence of organic solvent (e.g., ethanol or isopropanol to dissolve the lipophilic biphenyl residue) followed by a heavy soap and water wash. Dispose of all cleaning materials, including the gloves worn during cleanup, as solid hazardous waste.

References

  • PubChem. "Formamide, N-(1,1'-biphenyl)-4-yl- | C13H11NO". National Center for Biotechnology Information. Available at: [Link]

  • LookChem. "Formamide, N-(1,1'-biphenyl)-4-yl- Chemical Properties". LookChem Database. Available at:[Link]

  • Environmental Protection Agency (EPA). "Profile and Management Options for EPA Laboratory Generated Mixed Waste". U.S. EPA Office of Radiation and Indoor Air. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern University Environmental Health and Safety. Available at: [Link]

Handling

Comprehensive Safety and Operational Guide: Handling Formamide, N-(1,1'-biphenyl)-4-yl-

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous scientific discipline rooted in mechanistic toxicology and physical chemistry. Formamide, N-(1,1'-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous scientific discipline rooted in mechanistic toxicology and physical chemistry. Formamide, N-(1,1'-biphenyl)-4-yl- (also known as 4-formamidobiphenyl) is an aromatic amide utilized in advanced organic synthesis and drug development. While the formyl group masks the primary amine, laboratory personnel must treat this compound with the same stringent precautions as its parent molecule, 4-aminobiphenyl.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and delivers self-validating operational workflows to ensure absolute laboratory safety.

Mechanistic Toxicology: The "Why" Behind the Hazard

To understand the operational precautions, we must first understand the metabolic fate of the chemical. Formamide, N-(1,1'-biphenyl)-4-yl- acts as a pro-carcinogen. In mammalian systems, hepatic enzymes readily catalyze the transformylation and hydrolysis of this compound, releasing free 4-aminobiphenyl (4-ABP)[1].

4-ABP is a well-documented Group 1 human carcinogen. Upon systemic absorption, it undergoes CYP450-mediated N-hydroxylation. The resulting N-hydroxy-4-aminobiphenyl is highly cytotoxic to uroepithelial cells[2] and induces severe chromosomal instability and DNA adduct formation, leading directly to bladder carcinogenesis[3]. Because dermal absorption or inhalation of the powder can bypass first-pass gastrointestinal detoxification, barrier integrity is the single most critical factor in your safety protocol.

Metabolism A Formamide, N-(1,1'-biphenyl)-4-yl- (Pro-carcinogen) B Hepatic Amidase / Transformylation (Metabolic Activation) A->B C 4-Aminobiphenyl (4-ABP) (Group 1 Carcinogen) B->C D CYP450 Oxidation (N-hydroxylation) C->D E N-hydroxy-4-aminobiphenyl (Ultimate Carcinogen) D->E F DNA Adduct Formation (Bladder Epithelium) E->F

Metabolic activation of Formamide, N-(1,1'-biphenyl)-4-yl- to DNA-reactive intermediates.

PPE Selection and Barrier Efficacy

A common point of failure in chemical handling is the assumption that standard laboratory PPE provides universal protection. Aromatic amides are highly lipophilic and will rapidly permeate standard, thin-mil nitrile gloves.

Quantitative PPE Specifications
PPE CategoryMaterial SpecificationBreakthrough TimeRationale / Causality
Primary (Outer) Gloves Butyl Rubber (0.3 mm)> 480 minutesHigh resistance to lipophilic aromatic amides. Prevents dermal absorption during active handling.
Secondary (Inner) Gloves Nitrile (0.11 mm)< 10 minutesActs purely as a clean inner layer to prevent skin exposure during the doffing of outer gloves.
Respiratory Protection N95 / P100 Particulate Filter99.97% filtrationPrevents inhalation of fine powders, blocking direct systemic entry of the pro-carcinogen.
Eye Protection Z87.1 Splash GogglesN/APrevents mucosal absorption from accidental aerosolization or static dispersion of powders.
Body Protection Tyvek® CoverallN/APrevents particulate accumulation on standard woven lab coats, which can cause secondary exposure.

Step-by-Step Operational Workflows

Every protocol handling a pro-carcinogen must be a self-validating system —meaning each step contains a built-in check to confirm the safety of the environment before proceeding to the next.

Workflow Step1 1. Risk Assessment & PPE Donning Step2 2. Containment Setup (Fume Hood / BSC) Step1->Step2 Step3 3. Material Handling (Closed-system) Step2->Step3 Step4 4. Decontamination (Oxidative Cleavage) Step3->Step4 Step5 5. Waste Segregation (Hazardous Disposal) Step4->Step5

Step-by-step operational workflow for handling high-risk aromatic amides.

Workflow 1: High-Containment Weighing and Transfer Protocol
  • Containment Validation: Verify negative pressure in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Self-Validation Step: Perform a tissue flutter test at the sash opening to visually confirm inward airflow before introducing chemicals.

  • PPE Donning & Self-Validation: Don the Tyvek suit, P100 respirator, and inner nitrile gloves. Don the outer butyl rubber gloves. Tape the cuffs of the Tyvek suit to the outer gloves to prevent sleeve ride-up.

  • Static Mitigation: Formamide, N-(1,1'-biphenyl)-4-yl- often presents as a fine powder prone to static dispersion. Place an anti-static ionizer fan inside the hood and turn it on for 60 seconds prior to opening the primary container.

  • Closed-System Handling: Open the vial only within the designated safe zone of the hood (at least 6 inches behind the sash). Use disposable, anti-static spatulas. Weigh the material directly into a pre-tared, sealable secondary container (e.g., a conical tube with an O-ring cap).

  • Primary Decontamination: Seal the secondary container. Wipe down its exterior with a 10% sodium hypochlorite (bleach) solution to oxidize any trace residue before removing it from the containment zone.

Workflow 2: Oxidative Decontamination and Disposal Protocol

Aromatic amides and amines can be chemically degraded using strong oxidizing agents, neutralizing their biological threat prior to final waste disposal.

  • Oxidative Cleavage Preparation: Prepare a fresh 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach rapidly degrades the aromatic amine structure, preventing environmental contamination.

  • Surface Decontamination: Spray all spatulas, weigh boats, and the interior work surface of the hood with the bleach solution. Allow a contact time of 15 minutes to ensure complete chemical degradation. Wipe clean with disposable absorbent pads.

  • Waste Segregation: Place all solid waste (pads, spatulas, outer gloves) into a rigid, puncture-resistant biohazard/chemical waste bin inside the hood. Liquid waste must be segregated into dedicated organic waste carboys clearly labeled: "Contains Pro-Carcinogen (4-Aminobiphenyl derivative)."Crucial Note: Never mix this waste with acidic solutions, as low pH can trigger unpredictable hydrolysis and release of the free amine.

  • Doffing Sequence: Remove the outer tape and butyl gloves inside the hood, leaving them in the solid waste bin. Self-Validation Step: Visually inspect the inner nitrile gloves for any discoloration or tears. If clean, step away from the hood, remove the respirator, Tyvek suit, and finally the inner gloves. Wash hands immediately with soap and cold water (cold water keeps pores closed, minimizing potential dermal absorption).

Sources

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